An In-depth Technical Guide to 2-(1,3,5-Dithiazinan-5-yl)ethanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1,3,5-dithiazinan-5-yl)ethanol, a heterocyclic compound of significant interest in bot...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,3,5-dithiazinan-5-yl)ethanol, a heterocyclic compound of significant interest in both industrial and research settings. The document delves into its nomenclature, physicochemical properties, synthesis, and reactivity. It further explores its role as a byproduct of hydrogen sulfide scavenging agents and its potential applications in medicinal chemistry and materials science. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and process chemistry.
Introduction and Nomenclature
2-(1,3,5-Dithiazinan-5-yl)ethanol, also known as MEA-dithiazine, is a saturated heterocyclic compound featuring a six-membered ring containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively.[1][2] The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the parent heterocycle is "1,3,5-Dithiazinane." The substituent at the 5-position (the nitrogen atom) is a 2-hydroxyethyl group, leading to the systematic name 2-(1,3,5-Dithiazinan-5-yl)ethanol.
The compound is a notable amorphous dithiazine that can form during the removal of hydrogen sulfide from hydrocarbon streams when using triazine-based scavengers.[3] Its formation underscores the complex chemistry involved in industrial gas sweetening processes.
Physicochemical and Structural Properties
2-(1,3,5-Dithiazinan-5-yl)ethanol is typically an off-white to pale yellow solid at room temperature.[3] Key physicochemical data are summarized in the table below.
Structurally, the 1,3,5-dithiazinane ring adopts a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems.[2] X-ray diffraction studies have revealed the existence of polymorphic forms of this compound.[1][2] For instance, one polymorph crystallizes in the orthorhombic space group Pbca, forming centrosymmetric dimers through O-H···N hydrogen bonds between the hydroxyl group and the nitrogen atom of an adjacent molecule.[1][2] Another reported polymorph exhibits a helical structure stabilized by O—H⋯O hydrogen bonds.[1][2]
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 2-(1,3,5-dithiazinan-5-yl)ethanol can be achieved through the reaction of an appropriate primary amine with formaldehyde and a sulfur source like sodium hydrosulfide.[2][5] A general synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for 2-(1,3,5-dithiazinan-5-yl)ethanol.
Key Reactivity
The reactivity of 2-(1,3,5-dithiazinan-5-yl)ethanol is influenced by the presence of the hydroxyl group and the nucleophilic nitrogen atom within the dithiazinane ring.
Tosylation: Treatment of 2-(1,3,5-dithiazinan-5-yl)ethanol with tosyl chloride (TsCl) in the presence of a base like triethylamine (NEt₃) can lead to the formation of 3-tosyl-1,3-oxazolidine derivatives.[5] This reaction proceeds via an intramolecular cyclization. However, when the tosylation is carried out in the presence of trimethylamine hydrochloride, the corresponding O-tosylated product is obtained.[5]
Thermal Rearrangement: Heating 2-(1,3,5-dithiazinan-5-yl)ethanol can induce a rearrangement to form 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinane.[5]
Reaction with Amines: Reaction with benzylamine can yield 1,3,5-tribenzyl-1,3,5-triazinane.[5][6]
Spectroscopic Characterization
The structural elucidation of 2-(1,3,5-dithiazinan-5-yl)ethanol and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is crucial for identifying the protons in the molecule, including those of the ethyl group and the methylene bridges in the dithiazinane ring.
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbons adjacent to the heteroatoms (N and S) are particularly diagnostic.[5]
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing an accurate mass measurement.[2]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretching vibration of the hydroxyl group.
Applications and Significance
Industrial Relevance: Hydrogen Sulfide Scavenging
The primary industrial context for 2-(1,3,5-dithiazinan-5-yl)ethanol is its formation as a byproduct in the process of hydrogen sulfide (H₂S) scavenging from hydrocarbon streams.[1] Triazine-based scavengers, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), are commonly used for this purpose.[1][2] The reaction of MEA-triazine with H₂S can lead to the formation of this dithiazine compound.[1][2] Understanding the formation and properties of 2-(1,3,5-dithiazinan-5-yl)ethanol is therefore important for optimizing the efficiency and managing the byproducts of gas sweetening processes.
Caption: Formation of 2-(1,3,5-dithiazinan-5-yl)ethanol as a byproduct of H₂S scavenging.
Potential in Drug Development
The 1,3,5-dithiazinane scaffold is of interest to medicinal chemists. Derivatives of 1,3,5-dithiazine have been synthesized and investigated for their potential biological activities.[7] While specific therapeutic applications for 2-(1,3,5-dithiazinan-5-yl)ethanol itself are not extensively documented, its structural motifs are found in compounds with potential antimicrobial properties.[6] The versatility in the synthesis of dithiazinanols allows for their conversion into various other compounds, which could be explored for drug discovery purposes.[5]
Conclusion
2-(1,3,5-Dithiazinan-5-yl)ethanol is a multifaceted molecule with relevance in both industrial chemistry and synthetic research. Its well-defined structure and reactivity make it an interesting building block for the synthesis of more complex molecules. A thorough understanding of its formation as a byproduct in H₂S scavenging is crucial for process optimization in the oil and gas industry. Future research may further uncover the potential of this and related dithiazinane derivatives in the development of novel therapeutic agents and functional materials.
References
IUCr. An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. [Link]
Gálvez-Ruiz, J. C., et al. 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL HETEROCYCLES, STRUCTURE AND REACTIVITY. [Link]
ResearchGate. 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity | Request PDF. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(1,3,5-Dithiazinan-5-yl)ethanol (C₅H₁₁NOS₂), a heterocyclic compound of interest in industrial chemistry, particularly as a byproduct of hydrogen sulfide scavenging processes.[1][2] Understanding its fragmentation pattern is crucial for its unambiguous identification and characterization in complex matrices. This document outlines the foundational principles of its ionization, details the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provides robust, field-proven experimental protocols for its analysis. The guide is structured to deliver not just data, but the underlying chemical logic, enabling researchers to confidently interpret mass spectra and adapt methodologies for related compounds.
Introduction and Molecular Overview
2-(1,3,5-Dithiazinan-5-yl)ethanol is a saturated heterocyclic compound featuring a six-membered dithiazinane ring containing two sulfur atoms and one nitrogen atom, with an ethanol substituent on the nitrogen. Its molecular formula is C₅H₁₁NOS₂ and it has a monoisotopic mass of approximately 165.03 Da.[3][4] The compound is notably formed from the reaction of monoethanolamine (MEA)-triazine, a common H₂S scavenger in the oil and gas industry, with hydrogen sulfide.[1] Its presence can be indicative of the scavenger's performance and reaction chemistry, making its accurate detection essential.
Mass spectrometry is the definitive analytical technique for the structural elucidation of such molecules due to its high sensitivity, specificity, and the wealth of structural information that can be derived from fragmentation patterns.[5][6] This guide will focus on the two most pertinent ionization techniques: the classic, high-energy Electron Ionization (EI) and the soft, versatile Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS).
Table 1: Physicochemical Properties of 2-(1,3,5-Dithiazinan-5-yl)ethanol
The choice of ionization technique is the most critical parameter in determining the nature of the resulting mass spectrum. The structure of 2-(1,3,5-Dithiazinan-5-yl)ethanol, with its tertiary amine, two thioether linkages, and a primary alcohol, dictates its response to different ionization methods.
Electron Ionization (EI)
EI involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a radical cation (M⁺•).[6][7] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation.
Expertise & Experience: For this molecule, EI is expected to produce a complex spectrum rich in structural information. However, the molecular ion peak at m/z 165 may be of low abundance or entirely absent, a common characteristic for aliphatic amines and alcohols which fragment readily.[7][8] The primary value of EI lies in creating a characteristic fingerprint that can be used for library matching and detailed structural confirmation.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[9][10] It imparts minimal excess energy, typically resulting in an intact protonated molecule, [M+H]⁺.
Expertise & Experience: Given the presence of the basic nitrogen atom, 2-(1,3,5-Dithiazinan-5-yl)ethanol is expected to ionize with high efficiency in positive-ion ESI, yielding a strong signal for the protonated molecule [M+H]⁺ at m/z 166. This is ideal for accurate mass determination using high-resolution instruments like TOF or Orbitrap analyzers.[5] While a single-stage ESI-MS spectrum provides molecular weight, it offers little structural detail. Its true power is realized when coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID) to reveal its structure.[11]
Elucidation of Fragmentation Pathways
The fragmentation of this molecule is driven by the presence of its multiple functional groups. The charge or radical site, typically localized on a heteroatom after ionization, will direct the subsequent bond cleavages.
Predicted Fragmentation under Electron Ionization (EI)
Under EI, ionization can occur at the nitrogen, sulfur, or oxygen atoms. The most likely site is one of the lone pairs on nitrogen or sulfur. The resulting molecular ion (M⁺•, m/z 165) is energetically unstable and will undergo rapid fragmentation.
α-Cleavage (Amine-Driven Fragmentation): This is anticipated to be a dominant pathway. Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines because it produces a resonance-stabilized iminium ion.[12][13]
Pathway A1: Cleavage of the N-CH₂ bond of the ethanol group yields a fragment corresponding to the dithiazinane ring, but the most stable and abundant fragment arises from cleavage of the adjacent C-C bond, leading to the formation of a key ion at m/z 120 ([C₃H₆NS₂]⁺) by loss of the •CH₂OH radical.
Ring Cleavage: The dithiazinane ring itself can fragment. A characteristic retro-cycloaddition type reaction could lead to the expulsion of neutral molecules like thioformaldehyde (CH₂S, 46 Da) or formaldehyde (CH₂O, 30 Da).
Pathway A2: Loss of a CH₂S unit from the molecular ion would lead to a fragment at m/z 119 .
Side-Chain Fragmentation: The ethanol side chain can undergo its own characteristic fragmentations.
Pathway A3: Loss of a water molecule (H₂O, 18 Da) can occur, leading to a fragment at m/z 147 .
Pathway A4: Cleavage of the terminal hydroxyl radical (•OH, 17 Da) is less common but possible, giving a fragment at m/z 148 .
Caption: Predicted EI fragmentation pathways for 2-(1,3,5-Dithiazinan-5-yl)ethanol.
Predicted Fragmentation under ESI-MS/MS
In ESI-MS/MS, the precursor ion is the protonated molecule [M+H]⁺ at m/z 166. The fragmentation is driven by the stable, even-electron nature of the precursor.
Neutral Loss of Water: The most common fragmentation for protonated alcohols is the facile loss of a neutral water molecule (18 Da).
Pathway B1: [M+H]⁺ → [M+H - H₂O]⁺. This will produce a prominent fragment ion at m/z 148 .
Loss of the Ethanol Side Chain: The entire ethanolamine moiety can be cleaved.
Pathway B2: Cleavage of the N-CH₂ bond can lead to the loss of aminoethanol (HOCH₂CH₂NH₂, 61 Da), resulting in a fragment at m/z 105 . A more likely scenario is the loss of the neutral ethanol group (C₂H₄O, 44 Da) via a rearrangement, yielding a fragment at m/z 122 .
Ring Fragmentation: The protonated dithiazinane ring can open and fragment, often initiated by the proton.
Pathway B3: Similar to EI, loss of a neutral thioformaldehyde (CH₂S, 46 Da) is a plausible pathway, leading to a fragment ion at m/z 120 .
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.
Self-Validating Experimental Protocol
This section provides a detailed methodology for acquiring high-quality mass spectra of 2-(1,3,5-Dithiazinan-5-yl)ethanol using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS), which provides both chromatographic separation and high-resolution mass analysis.
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
Sample Preparation
Stock Solution: Accurately weigh ~1.0 mg of 2-(1,3,5-Dithiazinan-5-yl)ethanol standard.
Dissolve the standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
Working Solution: Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation in ESI positive mode.
Transfer the working solution to an appropriate autosampler vial.
Liquid Chromatography Parameters
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 8 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Parameters (ESI-Q-TOF)
Table 2: ESI-MS and MS/MS Method Parameters
Parameter
Setting
Rationale
Ion Source
Ionization Mode
ESI Positive
The tertiary amine is basic and readily accepts a proton.
Capillary Voltage
3500 V
Optimizes the electrospray process for ion generation.
Provides sufficient data points across the chromatographic peak.
MS/MS Scan
Precursor Ion
m/z 166.035
The calculated exact mass of the [M+H]⁺ ion.
Isolation Width
~1.5 Da
Ensures specific isolation of the precursor ion.
Collision Energy (CID)
10, 20, 40 eV
Ramping collision energy reveals both low-energy (stable) and high-energy (complete) fragmentation.
Data Summary and Interpretation
The combination of high-resolution MS1 data and MS/MS fragmentation provides a self-validating system for identification. The accurate mass measurement from the MS1 scan confirms the elemental composition, while the MS/MS spectrum confirms the molecular structure.
Table 3: Summary of Predicted Key Fragment Ions
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Formula
Proposed Neutral Loss
Fragment Origin
EI
165 (M⁺•)
120
[C₃H₆NS₂]⁺
•CH₂OH
α-Cleavage
EI
165 (M⁺•)
147
[C₅H₉NS₂]⁺•
H₂O
Side-Chain Loss
ESI-MS/MS
166 ([M+H]⁺)
148
[C₅H₁₀NS₂]⁺
H₂O
Side-Chain Loss (Water)
ESI-MS/MS
166 ([M+H]⁺)
122
[C₃H₈NS₂]⁺
C₂H₄O
Side-Chain Loss (Rearrangement)
ESI-MS/MS
166 ([M+H]⁺)
120
[C₄H₁₀NOS]⁺
CH₂S
Ring Fragmentation
Trustworthiness through Causality: The observation of the m/z 148 fragment in ESI-MS/MS is a strong indicator of a hydroxyl group. The presence of the m/z 120 fragment in both EI and ESI suggests a stable dithiazinane-related core. This consistency across different fragmentation mechanisms provides high confidence in the structural assignment.
Conclusion
The mass spectrometric analysis of 2-(1,3,5-Dithiazinan-5-yl)ethanol is characterized by predictable fragmentation pathways governed by its amine, thioether, and alcohol functional groups. Electron Ionization provides a detailed fingerprint resulting from high-energy fragmentation, with key ions arising from α-cleavage and ring cleavage. Electrospray Ionization is the method of choice for sensitive detection and accurate mass determination of the protonated molecule ([M+H]⁺ at m/z 166), while subsequent MS/MS analysis reveals structurally significant fragments, most notably through the neutral loss of water (m/z 148). By employing the methodologies and understanding the fragmentation logic detailed in this guide, researchers can achieve confident and robust characterization of this and structurally related compounds.
References
ResearchGate. (n.d.). 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity | Request PDF. Available at: [Link]
International Union of Crystallography. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. Available at: [Link]
Chemsrc. (n.d.). 2-(1,3,5-Dithiazinan-5-yl)ethanol | CAS#:88891-55-8. Available at: [Link]
Paz-Sandoval, M. A., et al. (2004). 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL HETEROCYCLES, STRUCTURE AND REACTIVITY. HETEROCYCLES, Vol. 64.
Semantic Scholar. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Available at: [Link]
MDPI. (2024). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. Available at: [Link]
ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Available at: [Link]
Research and Reviews. (2024).
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern. Available at: [Link]
ACS Publications. (2013). Surface Formation Pathway of Nitrogen- and Sulfur-Containing Organic Compounds on Ammonium Sulfate. The Journal of Physical Chemistry A.
Universidad de Sonora. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Available at: [Link]
Unknown Source. (n.d.).
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry channel. Available at: [Link]
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]
PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. IONTOF channel. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Application Note: Synthesis of 2-(1,3,5-Dithiazinan-5-yl)ethanol (MEA-Dithiazine)
[1][2][3] Executive Summary 2-(1,3,5-Dithiazinan-5-yl)ethanol (CAS 88891-55-8), commonly referred to as MEA-Dithiazine , is a sulfur-containing heterocycle.[1][2][3] It is the primary reaction product formed when 1,3,5-t...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
2-(1,3,5-Dithiazinan-5-yl)ethanol (CAS 88891-55-8), commonly referred to as MEA-Dithiazine , is a sulfur-containing heterocycle.[1][2][3] It is the primary reaction product formed when 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-Triazine) scavenges Hydrogen Sulfide (H₂S) in oil and gas streams.[1][3] While often treated as a waste byproduct in industrial desulfurization, the molecule is of significant interest as a corrosion inhibitor, a model compound for sulfur-heterocycle conformational analysis, and a potential intermediate in the synthesis of bioactive oxazolidines.
This guide provides a robust, self-validating protocol for synthesizing MEA-Dithiazine directly from monoethanolamine (MEA), formaldehyde, and a sulfide source, avoiding the need for handling high-pressure H₂S gas.
Chemical Theory & Mechanism[3][4]
The formation of the 1,3,5-dithiazinane ring proceeds via a multicomponent Mannich-type condensation. The reaction can be conceptualized as the stepwise replacement of the ether/amine linkages in the triazine or hemiaminal intermediates with sulfide linkages.[3]
Figure 1: Simplified reaction pathway for the formation of MEA-Dithiazine.[3]
Safety & Pre-requisites
Critical Hazards[3]
Hydrogen Sulfide (H₂S): Even if using NaHS, acidification releases H₂S gas. This is a broad-spectrum poison.[3] Work strictly in a functioning fume hood.
Formaldehyde: Carcinogen and sensitizer.
Exotherm: The condensation reaction is exothermic.[3] Temperature control is vital to prevent polymerization into amorphous solids.[3]
Equipment List
Reaction Vessel: 3-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.[3]
Temperature Control: Ice/Water bath and internal thermometer.
Addition: Pressure-equalizing addition funnel.
Scrubber: The reaction vent must be connected to a caustic scrubber (10% NaOH) to neutralize any escaping H₂S.[3]
Experimental Protocol
Method A: Direct Synthesis via Sodium Hydrosulfide (Recommended for Lab Scale)
This method avoids the use of gaseous H₂S cylinders by generating the sulfide species in situ or using NaHS.[3]
Formaldehyde (37% aq.[3] solution): 24.3 g (approx.[3] 0.3 mol)[3]
Sodium Hydrosulfide hydrate (NaHS[3]·xH₂O): Calculated for 0.2 mol sulfide (approx.[3] 11.2 g if 100%, adjust for hydration).
Hydrochloric Acid (2M): For pH adjustment (optional, see notes).[3]
Solvent: Water (50 mL).
Step-by-Step Procedure:
Preparation of Sulfide Solution:
Dissolve NaHS (0.2 mol) in 50 mL of deionized water in the 3-neck flask. Cool the solution to 0–5 °C using an ice bath.
Amine Addition:
Add MEA (0.1 mol) to the cooled sulfide solution. Stir for 10 minutes.
Formaldehyde Addition (Critical Step):
Place the Formaldehyde solution (0.3 mol) in the addition funnel.[3]
Slowly add the formaldehyde dropwise to the stirring MEA/Sulfide mixture.[3]
Control: Maintain internal temperature below 10 °C. Rapid addition causes exotherms that favor the formation of amorphous polymeric byproducts rather than the crystalline heterocycle.[3]
Reaction Phase:
Once addition is complete, allow the mixture to warm to room temperature (20–25 °C).
Stir for 2–3 hours. The solution will typically turn cloudy as the dithiazine (which has low water solubility) precipitates or oils out.[3]
Work-up:
If Solid Precipitates: Filter the off-white solid using a Buchner funnel.[3] Wash with cold water (2 x 20 mL).[3]
If Oiling Occurs: The product often forms a viscous oil that crystallizes upon standing. Extract the reaction mixture with Dichloromethane (DCM) (3 x 50 mL).
Application Note: Laboratory Scale Synthesis and Isolation of MEA-Dithiazine (DTZ)
Abstract & Scope This protocol details the laboratory-scale synthesis, isolation, and characterization of MEA-dithiazine (2-(1,3,5-dithiazinan-5-yl)ethanol). While often encountered as a problematic byproduct in the oil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This protocol details the laboratory-scale synthesis, isolation, and characterization of MEA-dithiazine (2-(1,3,5-dithiazinan-5-yl)ethanol). While often encountered as a problematic byproduct in the oil and gas industry during Hydrogen Sulfide (H₂S) scavenging, pure MEA-dithiazine is required as an analytical standard for calibrating residual scavenger assays and studying corrosion mechanisms.
Unlike conventional organic synthesis, this protocol utilizes a controlled degradation pathway of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-Triazine) using gaseous H₂S. This method ensures high yield and structural fidelity to field-generated species.
CRITICAL WARNING: This protocol involves Hydrogen Sulfide (H₂S) , a broad-spectrum poison that is lethal at low concentrations.
Engineering Controls: All procedures must be performed inside a certified chemical fume hood.
Gas Management: A closed-loop gas delivery system with a Caustic Scrubber (10% NaOH) is mandatory to neutralize unreacted H₂S exiting the reactor.
Monitoring: Personal H₂S monitors must be worn. Room-scale H₂S detection systems must be active.
Chemical Hazards: MEA-Triazine may release formaldehyde; handle with appropriate PPE (nitrile gloves, goggles, lab coat).
Reaction Mechanism & Stoichiometry
The synthesis relies on the nucleophilic substitution of sulfur into the triazine ring.[1] The reaction is stoichiometric: 1 mole of MEA-Triazine consumes exactly 2 moles of H₂S to yield 1 mole of MEA-Dithiazine and 2 moles of monoethanolamine (MEA) byproduct.
Key Control Point: If H₂S addition exceeds 2 equivalents, the reaction proceeds to trithiane (insoluble solid) or amorphous polymeric dithiazine (apDTZ), contaminating the product.
Reaction Pathway Diagram[2]
Figure 1: Stepwise thionation pathway. Control of stoichiometry prevents the formation of insoluble trithiane polymers.
Gas Inlet: Fritted gas dispersion tube (sparger) to maximize H₂S mass transfer.
Temperature Control: Ice/Water bath (reaction is exothermic).
Scrubber Train: Outlet connected to two bubblers in series containing 10% NaOH.
Experimental Protocol
Phase 1: Preparation and Setup[4][5]
Charge the 3-neck flask with 100 mL of MEA-Triazine solution (40%) .
Insert the gas sparger (submerged) and a thermometer (submerged).
Connect the gas outlet to the caustic scrubber train.
Purge the system with Nitrogen (N₂) for 10 minutes to remove oxygen (prevents oxidative side reactions).
Cool the solution to 10–15°C using an ice bath. Note: Do not freeze; triazine becomes viscous.[2]
Phase 2: Controlled Thionation[2]
Switch gas flow from N₂ to H₂S at a low flow rate (approx. 50–100 mL/min).
Monitor Temperature: The reaction is exothermic.[4] Maintain temperature < 35°C . If temperature spikes, stop gas flow immediately.
Gravimetric Monitoring (Crucial):
Place the entire reaction setup (or just the H₂S cylinder) on a balance if possible.
Calculate the target mass uptake: For 100 mL of 40% Triazine (~0.18 mol), target H₂S uptake is ~0.36 mol (~12.3 g).
Visual Endpoint: The solution will turn from clear/pale yellow to cloudy white/opaque. As the saturation point (2 eq.) is reached, a heavy oil or white precipitate (dithiazine) will separate from the aqueous phase.
Stop H₂S flow exactly when the theoretical mass increase is achieved.
Purge with N₂ for 20 minutes to drive off dissolved, unreacted H₂S into the scrubber.
Phase 3: Isolation and Purification
Transfer the reaction mixture to a separatory funnel.
Phase Separation: Allow the mixture to settle. MEA-dithiazine is denser than the aqueous MEA byproduct phase.
Observation: If a solid forms, filter via vacuum filtration.
Observation: If an oil forms, drain the lower organic layer.
Washing: Wash the isolated dithiazine layer/solid with cold distilled water (3 x 50 mL) .
Reasoning: MEA (byproduct) is highly water-soluble; Dithiazine has low water solubility. This step removes the amine byproduct.
Crystallization: Dissolve the washed crude product in minimal hot Ethanol or Isopropanol (approx. 60°C).
Cool slowly to 4°C overnight. White crystalline needles of MEA-dithiazine will form.
Filter and dry under vacuum (desiccator) for 24 hours.
Characterization & Data Analysis
Confirm structure using ¹H NMR and Melting Point. Dithiazine exhibits distinct ring protons compared to the triazine precursor.
Analytical Data Table
Parameter
Specification
Notes
Appearance
White crystalline solid
May appear as oil if wet/impure
Melting Point
94°C – 98°C
Polymorph dependent [1]
Solubility
Soluble: DCM, Methanol, DMSOInsoluble: Water (Cold)
Differentiates from MEA-Triazine
NMR Interpretation (DMSO-d₆)
The conversion from Triazine to Dithiazine is confirmed by the splitting of the ring methylene signals.
Triazine (Precursor): Ring protons appear as a broad singlet or pair of broad peaks around 3.3–3.5 ppm due to rapid ring inversion.
Dithiazine (Product): Ring inversion is locked/slowed.[5] Look for:
N-CH₂-S: Distinct singlet or doublet ~4.0–4.2 ppm.[2]
S-CH₂-S: Distinct peak at ~3.8 ppm (unique to dithiazine core).
Side Chain: Hydroxyethyl group signals (triplet ~3.5 ppm, triplet ~2.6 ppm).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Product is a sticky gum
Residual MEA or Water
Increase water wash cycles; Recrystallize from IPA instead of Ethanol.
Low Yield
Incomplete reaction (Under-spent)
Check H₂S mass uptake. Ensure gas dispersion (frit) is not clogged.
Insoluble Solids (Trithiane)
Over-spent (Excess H₂S)
Strictly limit H₂S to 2.0 equivalents. Reduce reaction temperature.
Yellow/Orange Color
Oxidation
Ensure rigorous N₂ purge before and after reaction.
References
Bakke, J. M., et al. (2001). "Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S." Industrial & Engineering Chemistry Research, 40(26), 6051–6054. Link
Taylor, G. N., et al. (2012).[6] "Identification of the Molecular Species Responsible for the Initiation of Amorphous Dithiazine Formation." Industrial & Engineering Chemistry Research, 51(36), 11613–11621. Link
Wylde, J. J., et al. (2020).[6] "Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ)." Energy & Fuels, 34(8), 9923–9931.[6] Link
Schultheiss, N., et al. (2022).[5] "Field Crystallization of MEA-Dithiazine: Identifying Materials, Leveraging H–Bonding Synthons." Crystal Growth & Design, 22(10), 6044–6054. Link
2-(1,3,5-Dithiazinan-5-yl)ethanol as a ligand for metal complexes
Application Note: 2-(1,3,5-Dithiazinan-5-yl)ethanol (MEA-Dithiazine) as a Ligand for Metal Complexes Abstract 2-(1,3,5-Dithiazinan-5-yl)ethanol (DTE), commonly known as MEA-Dithiazine, is a sulfur-rich heterocycle tradit...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(1,3,5-Dithiazinan-5-yl)ethanol (MEA-Dithiazine) as a Ligand for Metal Complexes
Abstract
2-(1,3,5-Dithiazinan-5-yl)ethanol (DTE), commonly known as MEA-Dithiazine, is a sulfur-rich heterocycle traditionally identified as the stable byproduct of hydrogen sulfide scavenging by 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine in the oil and gas industry.[1] Beyond its role in waste streams, DTE possesses a unique S-N-S pincer-like architecture with an additional pendant hydroxyl group. This application note details the synthesis, isolation, and protocol for utilizing DTE as a soft-donor ligand for coordinating soft (Ag⁺, Hg²⁺) and borderline (Cu²⁺, Ni²⁺) metal ions.
Ligand Architecture & Properties[2][3][4]
DTE operates as a potentially tridentate ligand . Its coordination chemistry is defined by the Hard-Soft Acid-Base (HSAB) theory:
Soft Sites: Two sulfur atoms in the dithiazinane ring (ideal for Ag, Hg, Pd).
Hard/Borderline Sites: The tertiary nitrogen (N5) and the pendant hydroxyl oxygen.
Key Physicochemical Data:
Property
Value
Note
Formula
C₅H₁₁NOS₂
MW
165.28 g/mol
Appearance
White to off-white crystalline solid
Polymorph dependent
Solubility
CHCl₃, DCM, DMSO
Poor water solubility (unlike its triazine precursor)
Melting Point
40–44 °C
Low melting solid
| pKa | ~8.5 (Amine) | Estimated based on N-substituted dithiazinanes |[1][2][3]
Synthesis & Isolation Protocol
While DTE can be harvested from spent scavenger fluids, high-purity ligand synthesis requires a controlled direct condensation to avoid polymeric amorphous dithiazines.
Workflow Diagram: Synthesis Logic
Figure 1: Controlled synthesis pathway for high-purity DTE ligand.
Preparation: In a 250 mL round-bottom flask, dissolve Ethanolamine (6.1 g, 0.1 mol) in 50 mL of water.
Formaldehyde Addition: Cool to 0°C in an ice bath. Dropwise add Formaldehyde (16.2 g, 0.2 mol). Stir for 30 minutes to form the intermediate imine/hemiaminal.
Sulfuration: Add NaHS (11.2 g, 0.2 mol) slowly. Adjust pH to 8.5–9.0 using dilute HCl. Caution: H2S gas may evolve; work in a fume hood.
Crystallization: Stir at room temperature for 2 hours. A white precipitate (DTE) will form.
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Chloroform (1:1).
Validation Criteria:
¹H NMR (CDCl₃): Look for the diagnostic AB system of the S-C-N protons.
~3.8 ppm (N-CH₂-S)
~2.7 ppm (N-CH₂-CH₂-OH)
Absence of Triazine: No signals at
3.5 ppm (s, triazine ring).
Metal Complexation Protocols
DTE is particularly effective for scavenging heavy metals or forming antimicrobial silver complexes.
Protocol A: Synthesis of Ag(I)-DTE Complex (Antimicrobial Candidate)
Target: [Ag(DTE)₂]⁺ type complexes.
Ligand Solution: Dissolve DTE (330 mg, 2 mmol) in 10 mL acetonitrile.
Metal Solution: Dissolve AgNO₃ (170 mg, 1 mmol) in 5 mL acetonitrile/water (9:1).
Reaction: Add metal solution to ligand solution dropwise in the dark (to prevent Ag reduction). Stir for 4 hours at room temperature.
Isolation: Evaporate solvent to half volume. Add diethyl ether to induce precipitation of the complex.
Storage: Store in amber vials under inert gas.
Protocol B: Heavy Metal Scavenging (Hg/Pb)
Application: Removal of Hg²⁺ from organic streams.
Contact: Agitate vigorously. The soft Sulfur atoms in DTE chelate Hg²⁺.
Separation: The Hg-DTE complex is insoluble in most organic solvents and will precipitate at the interface or settle into the aqueous/solid phase.
Coordination Modes & Mechanism
The versatility of DTE lies in its conformational flexibility. It typically adopts a chair conformation.
Diagram: Coordination Logic
Figure 2: Bifunctional coordination modes of DTE based on metal hardness.
Analytical Data Summary
Technique
Parameter
Diagnostic Signal
Interpretation
¹H NMR
Chemical Shift
3.8–4.2 ppm (Ring CH₂)
Confirm ring closure (vs. linear polymers).
IR
Wavenumber
3350–3400 cm⁻¹ (br)
Free -OH group (shifts upon O-coordination).
IR
Wavenumber
600–700 cm⁻¹
C-S stretching (shifts upon S-coordination).
XRD
Crystal System
Orthorhombic ()
Confirms Form II polymorph (common in synthesis).
References
Gálvez-Ruiz, J. C., et al. (2004). "2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity."[4][5] Heterocycles, 63(10), 2269-2285.[4]
Source:
Tellez-Soto, C. A., et al. (2023). "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging." ACS Omega, 8(13), 11840–11851.
Source:
Taylor, G. N., et al. (2011). "Review of H2S Scavenging Chemistries." SPE International Conference on Oilfield Chemistry.
Context: Establishes DTE as the primary dithiazine species in industrial scavenging.
Application Note: Derivatization of 2-(1,3,5-Dithiazinan-5-yl)ethanol for Biological Profiling
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the derivatization of 2-(1,3,5-dithiazinan-5-yl)ethanol (often referred to as MEA-dithiazine) to expand its utilit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the derivatization of 2-(1,3,5-dithiazinan-5-yl)ethanol (often referred to as MEA-dithiazine) to expand its utility in biological assays, specifically for prodrug development and cellular tracking.[1]
[1]
Executive Summary
2-(1,3,5-Dithiazinan-5-yl)ethanol (DTE) is a sulfur-rich heterocycle, historically characterized as a byproduct of hydrogen sulfide scavenging by 1,3,5-triazines in industrial applications.[1][2][3] However, the 1,3,5-dithiazinane core possesses significant, yet under-explored, pharmacological potential, including antimicrobial and antifungal activities.
This guide provides validated protocols for functionalizing the primary hydroxyl group of DTE.[1] We focus on two critical workflows:
Lipophilic Derivatization (Esterification): To modulate bioavailability and membrane permeability.[1]
Fluorescent Labeling: To enable intracellular localization studies using confocal microscopy.[1]
Key Technical Constraint: The 1,3,5-dithiazinane ring is acid-sensitive and prone to ring-opening hydrolysis.[1] All protocols below utilize neutral-to-basic conditions to preserve the heterocyclic core.
Chemical Basis & Stability
Before initiating derivatization, the stability profile of DTE must be understood to prevent degradation during synthesis.
Property
Specification
Biological Implication
Molecular Formula
C₅H₁₁NOS₂
Low MW (165.28 g/mol ) suitable for fragment-based drug design.[1]
Core Stability
pH 7.0 - 10.0
Critical: Ring hydrolysis occurs at pH < 5.0, releasing formaldehyde and H₂S.
Reactive Handle
Primary Alcohol (-OH)
Accessible for esterification, etherification, and carbamate formation.
Solubility
DMSO, Methanol, DCM
Limited water solubility; requires co-solvents for biological assays.
Structural Logic
The molecule consists of a chair-conformation dithiazinane ring N-substituted with an ethyl-hydroxy tail.[1] The sulfur atoms at positions 1 and 3 create a unique electronic environment, but the hydroxyl group at the tail is the only sterically accessible site for reliable conjugation without disrupting the ring system.
Experimental Workflows
Workflow Visualization
The following diagram outlines the decision logic for processing DTE, ensuring the correct pathway is chosen based on the biological endpoint.
Caption: Logic flow for DTE derivatization. Pathway A targets physicochemical properties; Pathway B targets visualization.[1]
Protocol A: O-Acylation for Prodrug Synthesis
Objective: Synthesize the acetate or succinate ester of DTE to improve lipophilicity (LogP) or solubility, respectively.[1]
Mechanism: Nucleophilic acyl substitution using an acid anhydride in the presence of a non-nucleophilic base.[1]
Materials
Substrate: DTE (1.0 eq)
Reagent: Acetic anhydride (1.2 eq) OR Succinic anhydride (1.2 eq)[1]
Note: Maintain temperature < 5°C to prevent thermal degradation of the dithiazinane ring.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will appear less polar (higher R_f) than the starting material.[1]
Quench: Add 5 mL of saturated NaHCO₃ solution. Do not use acid for quenching.[1]
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate
in vacuo.
¹H NMR (CDCl₃): Look for the disappearance of the broad -OH singlet and the appearance of a sharp singlet (acetate methyl) around 2.1 ppm.[1] The triplet for the O-CH₂ protons (approx.[1] 3.7 ppm) should shift downfield to approx.[1] 4.2 ppm due to the ester linkage.[1]
Protocol B: Fluorescent Labeling (Dansylation)
Objective: Conjugate DTE with a Dansyl fluorophore to track its cellular accumulation.[1]
Mechanism: Sulfonylation of the primary alcohol.[1] Dansyl derivatives are highly fluorescent and environmentally sensitive.[1]
Dissolution: Dissolve DTE (165 mg, 1 mmol) in 10 mL anhydrous ACN.
Basification: Add DIPEA (350 µL, 2 mmol).
Expert Insight: Pyridine is often used for sulfonylations, but DIPEA is preferred here to avoid any potential nucleophilic attack on the dithiazinane ring carbons by pyridine.
Reaction: Add Dansyl Chloride (297 mg, 1.1 mmol) in one portion.
Incubation: Stir in the dark at RT for 12–16 hours.
Work-up: Evaporate ACN under reduced pressure. Resuspend the residue in DCM (20 mL) and wash with water (2 x 10 mL).
Purification: Preparative TLC or HPLC is recommended due to the close polarity of hydrolyzed dansyl byproducts.[1]
When introducing DTE derivatives into biological systems, stability is the primary variable.
Preparation of Stock Solutions
Solvent: Dissolve derivatives in 100% DMSO to create a 10 mM stock.
Storage: Store at -20°C. Avoid freeze-thaw cycles which can induce moisture condensation and ring hydrolysis.[1]
Working Solution: Dilute into culture media immediately prior to use.[1] Ensure final DMSO concentration is < 0.5%.[1]
Stability Check in Media
Dithiazinanes can act as H₂S donors.[1] To distinguish between the activity of the intact molecule and the released H₂S:
Control: Run a parallel arm with a known H₂S donor (e.g., GYY4137) to normalize for sulfide effects.
pH Monitoring: Ensure media pH remains buffered at 7.4. Acidification by metabolic byproducts (lactate) in dense cell cultures can accelerate DTE degradation.[1]
References
Bakke, J. M., Buhaug, J., & Riha, J. (2001). "Reaction of hydrogen sulfide with 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine." Industrial & Engineering Chemistry Research, 40(26), 6051–6054.
Wylde, J. J., & Slayer, J. L. (2020). "Refining the chemistry of hydrogen sulfide scavenging: The role of dithiazinanes." Energy & Fuels, 34(5), 5670–5678. [1]
Akhmetova, V. R., & Akhmadiev, N. S. (2024).[2] "Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications." ResearchGate.[1][4][5][6][7]
Hahn, M. A., et al. (2022). "An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine."[1][3] IUCrData, 7, x211210.
Application Notes and Protocols for the Quantification of 2-(1,3,5-Dithiazinan-5-yl)ethanol
Introduction 2-(1,3,5-Dithiazinan-5-yl)ethanol , also known as MEA-dithiazine, is a heterocyclic compound that can be formed as a byproduct during the removal of hydrogen sulfide from hydrocarbon streams when using certa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(1,3,5-Dithiazinan-5-yl)ethanol , also known as MEA-dithiazine, is a heterocyclic compound that can be formed as a byproduct during the removal of hydrogen sulfide from hydrocarbon streams when using certain triazine-based scavengers.[1][2] Its presence and concentration in process streams and final products are of significant interest for quality control, process optimization, and understanding potential downstream effects such as fouling and precipitation.[3][4] Accurate and reliable analytical methods are therefore crucial for monitoring and controlling the levels of this compound.
This document provides detailed application notes and protocols for the quantification of 2-(1,3,5-Dithiazinan-5-yl)ethanol, designed for researchers, scientists, and professionals in the drug development and chemical industries. The methodologies outlined below are grounded in established analytical principles for sulfur and nitrogen-containing heterocyclic compounds and are designed to be validated according to international guidelines.[5][6][7]
Physicochemical Properties of 2-(1,3,5-Dithiazinan-5-yl)ethanol
Method 1: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
Principle
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. A sulfur chemiluminescence detector (SCD) provides a highly selective and sensitive means of detecting sulfur-containing compounds.[11][12] As the eluent from the GC column enters the SCD, sulfur compounds are combusted in a hydrogen-rich flame to form sulfur monoxide (SO). This SO then reacts with ozone to produce an excited state of sulfur dioxide (SO₂*), which emits light as it decays to its ground state. The emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample.[13] This method is particularly well-suited for the analysis of 2-(1,3,5-Dithiazinan-5-yl)ethanol due to the presence of two sulfur atoms in its structure, which allows for high sensitivity.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced Gas Chromatography Methodologies for MEA-Dithiazine Detection
Content Type: Application Note & Protocol Guide
Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists
Abstract
Monoethanolamine-dithiazine (MEA-dithiazine) is a sulfur-containing heterocyclic byproduct formed during the scavenging of hydrogen sulfide (
) by MEA-triazine.[1] While ubiquitous in industrial desulfurization, its relevance in drug development has surged due to the increasing scrutiny of Genotoxic Impurities (GTIs) and the use of amine-based solvents in sulfur-rich synthetic pathways.
Detecting MEA-dithiazine by Gas Chromatography (GC) presents a specific analytical paradox: the molecule is thermally labile. Standard hot-inlet injection techniques often induce degradation or polymerization in the liner, leading to poor recovery, ghost peaks, and non-linear quantification. This guide details a Programmed Temperature Vaporization (PTV) GC-MS/SCD protocol designed to preserve analyte integrity, ensuring precise quantification at trace levels.
MEA-dithiazine (5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine) is the secondary reaction product of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) with
to form Thiadiazine (rarely isolated due to rapid kinetics).
Stage 2: Thiadiazine reacts further to form Dithiazine .[1]
Stage 3 (The Analytical Challenge): Upon heating (e.g., in a GC inlet), Dithiazine can revert to MEA and amorphous polymeric species (apDTZ), or decompose into volatile mercaptans.
Visualization: Reaction & Degradation Pathway
The following diagram illustrates the formation pathway and the thermal degradation risks during analysis.[4]
Figure 1: Reaction pathway of MEA-triazine scavenging and the bifurcation of analytical outcomes based on inlet temperature choice.
Analytical Strategy: The "Cold Injection" Imperative
Standard Split/Splitless inlets operated at 250°C+ are unsuitable for MEA-dithiazine. The residence time in the hot liner promotes ring-opening and repolymerization.
Recommended System Configuration
Component
Specification
Rationale
Inlet
PTV (Programmed Temperature Vaporizer) or Cool On-Column (COC)
Allows injection at low temp (40°C) to deposit sample, then rapidly heats to transfer analyte after solvent evaporation, minimizing thermal stress.
Liner
Deactivated, Baffled (for PTV)
Deactivation (silanization) prevents active sites on glass wool from catalyzing decomposition.
Column
30m x 0.25mm, 0.25µm 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS)
Low-bleed phase essential for MS; slight polarity helps separate the amine-functionalized dithiazine from the solvent front.
Detector A
Mass Spectrometer (MS)
Required for structural confirmation and impurity profiling.
Detector B
SCD (Sulfur Chemiluminescence)
Ideal for complex matrices. Equimolar response to sulfur eliminates the need for compound-specific calibration standards if unavailable.
is the number of sulfur atoms per molecule (Dithiazine = 2).
Troubleshooting & Validation
The "Ghost Peak" Phenomenon
If you observe broad, tailing peaks or peaks eluting at the retention time of MEA (Monoethanolamine) despite injecting pure Dithiazine, thermal degradation is occurring.
Diagnostic Workflow:
Figure 2: Diagnostic logic for resolving dithiazine instability.
Validation Criteria (Self-Validating System)
To ensure the method is robust, perform a Recovery Check :
Spike a known amount of MEA-dithiazine into a blank matrix.
Pass Criteria: Recovery must be 85-115%. If <80%, degradation is occurring in the inlet or during extraction.
References
Insight Analytical. (2021). Dithiazine Testing in Natural Gas Pipelines. Retrieved from [Link]
OndaVia. (2016).[7] Analysis of Spent H2S Scavenger Solutions. Retrieved from [Link][5]
Heriot-Watt University. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine. Energy & Fuels. Retrieved from [Link]
Separation Science. (2023). Activity and Decomposition in Gas Chromatography. Retrieved from [Link]
Owlstone Inc. (2014). Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. Retrieved from [Link]
Application Notes and Protocols for the Use of 2-(1,3,5-Dithiazinan-5-yl)ethanol in Corrosion Inhibition Studies
Foreword for the Researcher This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application and evaluation of 2-(1,3,...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Researcher
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application and evaluation of 2-(1,3,5-Dithiazinan-5-yl)ethanol as a potential corrosion inhibitor. While direct literature on the corrosion inhibition properties of this specific molecule is nascent, its structural features—notably the presence of sulfur and nitrogen heteroatoms within a heterocyclic framework—suggest a strong theoretical potential for effective performance. Heterocyclic compounds containing such elements are well-established as potent corrosion inhibitors due to the presence of lone pair electrons that facilitate adsorption onto metal surfaces.[1] This guide, therefore, is built upon established principles of corrosion science and the known behavior of analogous sulfur-nitrogen heterocyclic compounds.[2][3] It offers both a robust theoretical framework and detailed, field-proven experimental protocols to empower researchers to rigorously investigate and validate the efficacy of 2-(1,3,5-Dithiazinan-5-yl)ethanol.
Molecular Profile of 2-(1,3,5-Dithiazinan-5-yl)ethanol
2-(1,3,5-Dithiazinan-5-yl)ethanol is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom. The ethanol group attached to the nitrogen atom enhances its solubility in aqueous and acidic media, a desirable property for a corrosion inhibitor.
Caption: Molecular structure of 2-(1,3,5-Dithiazinan-5-yl)ethanol.
Theoretical Framework: Mechanism of Corrosion Inhibition
The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.[5] For 2-(1,3,5-Dithiazinan-5-yl)ethanol, the proposed mechanism of inhibition is centered around the presence of heteroatoms (Nitrogen and Sulfur) and the hydroxyl group.
The Causality behind Inhibition:
Active Centers for Adsorption: The nitrogen and two sulfur atoms in the dithiazinane ring possess lone pairs of electrons. These lone pairs act as active centers for coordination with the vacant d-orbitals of metal atoms (e.g., iron in steel), leading to the formation of a coordinate covalent bond.[4]
Formation of a Protective Film: This adsorption process results in the formation of a thin, protective film on the metal surface. This film acts as a physical barrier, impeding the diffusion of corrosive species (such as H⁺ and Cl⁻ in acidic media) to the metal surface.
Blocking of Active Sites: The adsorbed inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.[6]
Influence of the Hydroxyl Group: The presence of the ethanol moiety can enhance the solubility of the inhibitor in the corrosive medium and may also participate in the adsorption process through its oxygen atom.
Types of Adsorption:
The interaction between the inhibitor and the metal surface can be classified as:
Physisorption: Involving weak electrostatic forces (van der Waals forces) between the inhibitor molecules and the charged metal surface.
Chemisorption: Involving the stronger forces of charge sharing or transfer between the inhibitor and the metal surface, leading to the formation of a coordinate-type bond.[7]
The dominant mode of adsorption can be elucidated by studying the thermodynamics of the process, often through the application of various adsorption isotherms.[8][9]
Proposed Inhibition Mechanism Diagram:
Caption: Proposed mechanism of corrosion inhibition by 2-(1,3,5-Dithiazinan-5-yl)ethanol.
Experimental Evaluation Protocols
To quantitatively assess the performance of 2-(1,3,5-Dithiazinan-5-yl)ethanol as a corrosion inhibitor, a multi-faceted approach employing gravimetric and electrochemical techniques is recommended. The following protocols are designed to provide a comprehensive evaluation.
Overall Experimental Workflow:
Caption: General workflow for evaluating corrosion inhibitor performance.
Protocol 1: Weight Loss Method
This gravimetric method provides a direct and reliable measure of the average corrosion rate over a specified period. It is often considered a baseline for corrosion studies.
3.1.1. Principle and Rationale
The weight loss of a metal coupon immersed in a corrosive medium is measured in the absence and presence of the inhibitor. The difference in weight loss is used to calculate the corrosion rate and the inhibitor's efficiency. This method's strength lies in its simplicity and directness, providing a tangible measure of material degradation.
3.1.2. Apparatus and Materials
Metal coupons (e.g., mild steel, with known composition and surface area)
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
2-(1,3,5-Dithiazinan-5-yl)ethanol
Water bath or thermostat for temperature control
Analytical balance (±0.1 mg accuracy)
Glass beakers and hooks
Abrasive papers (various grits), acetone, distilled water
Desiccator
3.1.3. Step-by-Step Procedure
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W₁).
Solution Preparation: Prepare the corrosive solution. For inhibited solutions, dissolve varying concentrations of 2-(1,3,5-Dithiazinan-5-yl)ethanol (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. A blank solution without the inhibitor is also required.
Immersion: Suspend each coupon in a beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed. Place the beakers in a water bath to maintain a constant temperature (e.g., 298 K).
Exposure: Allow the coupons to remain in the solutions for a predetermined period (e.g., 6, 12, or 24 hours).
Cleaning: After the immersion period, remove the coupons, rinse with distilled water, and clean with a pickling solution (e.g., a solution containing HCl and a small amount of a cleaning inhibitor like hexamine) to remove corrosion products. Rinse again with distilled water and acetone, then dry.
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W₂).
3.1.4. Data Analysis
Corrosion Rate (CR):
CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
Inhibition Efficiency (IE%):
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Hypothetical Data Table:
Inhibitor Conc. (ppm)
Weight Loss (mg)
Corrosion Rate (mm/year)
Inhibition Efficiency (%)
0 (Blank)
50.2
5.8
-
50
15.1
1.7
70.7
100
9.8
1.1
81.0
200
5.3
0.6
89.7
500
3.1
0.4
93.1
Protocol 2: Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type.
3.2.1. Principle and Rationale
The potential of the working electrode is scanned relative to a reference electrode, and the resulting current is measured. The resulting polarization curve (Tafel plot) can be extrapolated to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. This method is rapid and provides mechanistic information, such as whether the inhibitor affects the anodic, cathodic, or both reactions.[10][11]
3.2.2. Experimental Setup
Potentiostat/Galvanostat
Three-electrode corrosion cell:
Working Electrode (WE): Metal specimen (e.g., mild steel)
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
Counter Electrode (CE): Platinum or graphite rod
Test solutions (as prepared for the weight loss method)
3.2.3. Step-by-Step Procedure
Setup: Assemble the three-electrode cell with the prepared working electrode.
Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
Polarization Scan: Once the OCP is stable, apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
Data Acquisition: Record the current density as a function of the applied potential.
3.2.4. Data Analysis
Tafel Extrapolation: The linear portions of the anodic and cathodic branches of the polarization curve (Tafel regions) are extrapolated to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[6]
Inhibition Efficiency (IE%):
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process at the metal-solution interface.
3.3.1. Principle and Rationale
A small amplitude AC potential is applied to the working electrode over a wide range of frequencies. The impedance of the system is measured at each frequency. The data can be used to model the electrochemical processes occurring at the interface, such as charge transfer resistance and double-layer capacitance. An increase in charge transfer resistance and a decrease in double-layer capacitance typically indicate effective inhibition.[12][13]
3.3.2. Experimental Setup
Same as for Potentiodynamic Polarization, but with a frequency response analyzer (usually integrated into modern potentiostats).
3.3.3. Step-by-Step Procedure
Setup and Stabilization: Assemble the cell and allow the OCP to stabilize as in the polarization protocol.
EIS Measurement: At the stable OCP, apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from high to low (e.g., 100 kHz to 10 mHz).
Data Acquisition: Record the impedance data (real and imaginary components) as a function of frequency.
3.3.4. Data Analysis
Nyquist and Bode Plots: The data is typically presented as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). A larger diameter of the semicircular arc in the Nyquist plot indicates higher corrosion resistance.
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract quantitative parameters. A common simple model is the Randles circuit.[14][15]
R_s: Solution resistance
R_ct: Charge transfer resistance (inversely proportional to the corrosion rate)
CPE: Constant Phase Element (used instead of a pure capacitor to account for surface inhomogeneities)
Inhibition Efficiency (IE%):
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Hypothetical Data Table:
Inhibitor Conc. (ppm)
R_s (Ω·cm²)
R_ct (Ω·cm²)
CPE-T (µF·cm⁻²·sⁿ⁻¹)
n
IE (%)
0 (Blank)
1.5
150
200
0.90
-
100
1.6
820
85
0.92
81.7
500
1.8
1950
50
0.94
92.3
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, when handling corrosive acids and organic compounds.
Work in a well-ventilated area or under a fume hood.
Consult the Safety Data Sheet (SDS) for 2-(1,3,5-Dithiazinan-5-yl)ethanol and all other chemicals before use.
Dispose of all chemical waste according to institutional and local regulations.
Concluding Remarks
The protocols detailed in this guide provide a robust framework for the systematic evaluation of 2-(1,3,5-Dithiazinan-5-yl)ethanol as a corrosion inhibitor. Based on its molecular structure, this compound is a promising candidate for protecting metallic assets in various industrial applications. The combination of weight loss measurements with advanced electrochemical techniques will enable a thorough understanding of its inhibition efficiency, mechanism of action, and optimal application conditions. The successful validation of this compound would represent a valuable addition to the arsenal of corrosion mitigation strategies.
References
Gálvez-Ruiz, J. C., Jaen-Gaspar, J. C., Castellanos-Arzola, I. G., Contreras, R., & Flores-Parra, A. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Heterocycles, 63(10), 2269-2285.
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
MDPI. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Retrieved from [Link]
Google Patents. (n.d.). Method of using dithiazine to inhibit corrosion.
Science and Technology Indonesia. (n.d.). Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Retrieved from [Link]
JETIR. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
Manila Journal of Science. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Retrieved from [Link]
ACS Publications. (n.d.). Electrochemical Impedance Spectroscopy: A Tutorial. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. Retrieved from [Link]
Justia Patents. (n.d.). Quaternized dithiazines and method of using same in treatment of wells. Retrieved from [Link]
Bradford Scholars. (n.d.). Analytical modelling and electrochemical impedance spectroscopy (EIS) to evaluate influence of corrosion product on solution resistance. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Retrieved from [Link]
ResearchGate. (n.d.). Nitrogen, Sulfur, and Nitrogen-based Heterocycles Corrosion Inhibitors | Request PDF. Retrieved from [Link]
Admiral Instruments. (n.d.). Calculating Corrosion Rates From a Tafel Plot. Retrieved from [Link]
ResearchGate. (n.d.). Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation. Retrieved from [Link]
KFUPM. (n.d.). Chapter#5 Polarization Methods for Corrosion Rate Measurements. Retrieved from [Link]
Science and Education Publishing. (n.d.). Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors. Retrieved from [Link]
Baghdad Science Journal. (n.d.). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Retrieved from [Link]
AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
Society of Petroleum Engineers. (n.d.). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Retrieved from [Link]
Taylor & Francis eBooks. (n.d.). Nitrogen, Sulfur, and Nitrogen-based Heterocycles Corrosion Inhibitors. Retrieved from [Link]
Chemical Science International Journal. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Retrieved from [Link]
ResearchGate. (n.d.). How to calculate corrosion rate from polarization curve when Cathodic protection is applied? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. Retrieved from [Link]
Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement? Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Retrieved from [Link]
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
Application Note: Synthesis and Pharmaceutical Utility of 2-(1,3,5-Dithiazinan-5-yl)ethanol
[1][2] Executive Summary 2-(1,3,5-Dithiazinan-5-yl)ethanol (often referred to as MEA-dithiazine) represents a critical heterocyclic scaffold bridging industrial sulfur scavenging and pharmaceutical intermediate synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-(1,3,5-Dithiazinan-5-yl)ethanol (often referred to as MEA-dithiazine) represents a critical heterocyclic scaffold bridging industrial sulfur scavenging and pharmaceutical intermediate synthesis. While historically utilized in the oil and gas sector for hydrogen sulfide sequestration, recent investigations into N-substituted dithiazinanes have revealed significant potential as antimicrobial, antifungal, and anticancer pharmacophores.
This Application Note provides a rigorous, self-validating protocol for the laboratory-scale synthesis of 2-(1,3,5-dithiazinan-5-yl)ethanol. Unlike industrial scavenging methods which yield crude mixtures, this protocol utilizes a controlled multicomponent condensation to ensure high purity suitable for pharmaceutical derivatization. We further detail the functionalization of the pendant hydroxyethyl group, unlocking access to lipophilic prodrugs and novel oxazolidine heterocycles.
Scientific Background & Mechanism[3]
The Heterocyclic Scaffold
The 1,3,5-dithiazinane ring is a saturated six-membered heterocycle containing one nitrogen and two sulfur atoms. The specific derivative 2-(1,3,5-dithiazinan-5-yl)ethanol incorporates an N-hydroxyethyl side chain, derived from monoethanolamine (MEA).
Why this scaffold matters:
Tridentate Ligand Potential: The N and S atoms provide multiple coordination sites for metal complexation, relevant in radiopharmaceutical labeling.
Lipophilicity Modulation: The dithiazinane ring is significantly more lipophilic than its triazine precursors, potentially improving membrane permeability for conjugated drugs.
Reactive Handle: The primary alcohol on the side chain allows for esterification (prodrug formation) or intramolecular cyclization.
Reaction Mechanism
The formation of the dithiazinane ring proceeds via a double Mannich-type condensation.
Imine Formation: Ethanolamine reacts with formaldehyde to form a reactive imine/iminium intermediate.
Cyclization: Sequential additions of formaldehyde and sulfide lead to ring closure.
Figure 1: Mechanistic pathway for the formation of the dithiazinane ring via multicomponent condensation.
Experimental Protocol: Synthesis of 2-(1,3,5-Dithiazinan-5-yl)ethanol
Safety Warning: This reaction involves Formaldehyde (carcinogen) and Hydrogen Sulfide (highly toxic gas). While this protocol uses Sodium Hydrosulfide (NaHS) to generate H2S in situ to minimize risk, all operations must be performed in a high-efficiency fume hood with H2S sensors active.
Materials & Reagents
Reagent
Purity
Equivalence
Role
2-Aminoethanol (Ethanolamine)
>99%
1.0 eq
Nitrogen Source
Formaldehyde (37% aq.)
ACS Grade
3.0 eq
Carbon Linker
Sodium Hydrosulfide (NaHS)
>60% flakes
2.2 eq
Sulfur Source
Hydrochloric Acid (HCl)
4M
As needed
pH Adjustment
Dichloromethane (DCM)
HPLC Grade
Solvent
Extraction
Step-by-Step Procedure
Step 1: Pre-cooling and Mixing
Charge a 500 mL 3-neck round-bottom flask with 2-aminoethanol (6.1 g, 0.1 mol) and 50 mL of distilled water.
Submerge the flask in an ice/salt bath to maintain internal temperature between 0°C and 5°C .
Add Formaldehyde (37% solution, 24.3 g, 0.3 mol) dropwise over 20 minutes. Note: Exothermic reaction.[1] Monitor temperature strictly to prevent polymerization.
Step 2: Sulfuration (In-situ H2S Generation)
Prepare a solution of NaHS (12.3 g, ~0.22 mol) in 40 mL water.
Add the NaHS solution to the reaction mixture dropwise.
Crucial Step (pH Control): Slowly add 4M HCl dropwise to lower the pH to ~9.0. This protonates the intermediate species, facilitating the attack of the sulfide.
Observation: The solution will turn cloudy/white as the dithiazinane precipitates.
Stir vigorously at 0–5°C for 2 hours, then allow to warm to room temperature (25°C) over 1 hour.
Step 3: Isolation and Purification
Extract the aqueous mixture with Dichloromethane (3 x 50 mL) . The product is lipophilic and will migrate to the organic phase.
Wash the combined organic layers with brine (50 mL) and dry over anhydrous Sodium Sulfate (Na2SO4) .
Filter and concentrate under reduced pressure (Rotavap) at 30°C. Do not overheat, as dithiazinanes can degrade.
Recrystallization: The crude solid is often off-white. Recrystallize from ethanol/hexane (1:1) to yield white crystalline needles.
1H NMR (CDCl3): Look for the diagnostic AB system of the S-CH2-N protons (approx. δ 4.0–4.8 ppm) and the triplet of the hydroxyethyl side chain.
Pharmaceutical Applications & Derivatization[5]
The primary utility of 2-(1,3,5-dithiazinan-5-yl)ethanol in drug development lies in its ability to serve as a chiral-free scaffold that can be functionalized to alter pharmacokinetics.
Functionalization Workflow
The free hydroxyl group is the primary target for derivatization.
Esterification (Prodrugs): Reaction with acid chlorides (R-COCl) creates ester linkages, improving lipophilicity and blood-brain barrier penetration.
Tosylation/Cyclization: As described by Gálvez-Ruiz et al., reacting the alcohol with Tosyl Chloride (TsCl) can lead to ring expansion or the formation of oxazolidines , a class of compounds with potent antibiotic activity.
Figure 2: Divergent synthesis pathways for pharmaceutical derivatives.
Antifungal: Derivatives have shown efficacy against Candida strains by inhibiting ergosterol synthesis pathways similar to azoles, but with a distinct mechanism involving sulfur interaction.
References
Gálvez-Ruiz, J. C., et al. (2004). "2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity."[2][3] Heterocycles, 63(10), 2269-2285.[3]
[Link]
Schultheiss, N., et al. (2022). "MEA-Triazine and MEA-Dithiazine: Crystalline Forms and Hydrogen Bonding Networks." Crystal Growth & Design, 22(8), 4987–4995.
[Link]
Bhat, K. S., et al. (2021). "1,3,5-Triazine: A versatile pharmacophore with diverse biological activities." Archiv der Pharmazie, 354(9).
[Link]
Technical Support Center: Stabilization of 2-(1,3,5-Dithiazinan-5-yl)ethanol
[1] Executive Summary & Core Mechanism The Problem: 2-(1,3,5-Dithiazinan-5-yl)ethanol (commonly known as MEA-Dithiazine ) is the primary reaction product of MEA-triazine H₂S scavengers.[1][2] While the monomeric dithiazi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Mechanism
The Problem:
2-(1,3,5-Dithiazinan-5-yl)ethanol (commonly known as MEA-Dithiazine ) is the primary reaction product of MEA-triazine H₂S scavengers.[1][2] While the monomeric dithiazine is a crystalline solid (melting point ~40-44°C), it is notoriously unstable in solution.[1] It undergoes a secondary transformation into an insoluble, amorphous polymeric dithiazine (apDTZ).[1] This "polymerization" is the leading cause of intractable fouling in midstream oil and gas operations.[1]
The Mechanism:
Unlike standard vinyl polymerization, this process is a complex degradation-recombination pathway.[1] It is driven by:
Ring Opening: Acid-catalyzed cleavage of the C-S bond.[1]
Hydroxyl Participation: The pendant -OH group facilitates cross-linking (likely via dehydration or rearrangement to oxo-species).[1]
Precipitation: The monomer has low solubility in water/brine; once it precipitates, it nucleates the formation of the amorphous polymer.[1]
Interactive Troubleshooting Guide (Q&A)
Module A: Storage & Handling of Standards
Q1: I purchased a reference standard of 2-(1,3,5-Dithiazinan-5-yl)ethanol, but it arrived as a sticky yellow solid instead of white crystals. Is it degraded?
Diagnosis: Likely yes.[1] The "sticky" texture indicates the onset of amorphous polymerization or hydrolysis.[1]
Root Cause: Thermal stress during transit or moisture ingress.[1]
Action Plan:
Check Purity: Run an NMR (CDCl₃). Look for broadening peaks. Sharp peaks at δ ~3.8 (N-CH₂-N) and ~4.1 (S-CH₂-N) indicate monomer.[1] Broad "humps" indicate polymer.
Recrystallization: If partially degraded, attempt recrystallization from cold ethanol or a chloroform/hexane mix.[1]
Future Storage: Store strictly at -20°C under argon. This molecule is thermally labile above 50°C.
Q2: Can I store the molecule in solution?
Recommendation:Avoid if possible.
Explanation: In solution, the equilibrium allows for ring opening.[1] If you must store it in solution:
Solvent: Use anhydrous aprotic solvents (Dichloromethane, Chloroform).[1]
Additive: Add a trace of triethylamine (0.1% v/v).
Reasoning: The amine acts as a "base buffer," scavenging any trace acid that would catalyze the ring-opening polymerization (ROP).[1]
Module B: Synthesis & Process Control
Q3: During synthesis, the reaction mixture turns into an intractable gel. How do I prevent this?
Ensure the reaction environment remains Alkaline (pH > 9.5) .
Dithiazinanes are acetals/aminals; they are stable in base but rapidly hydrolyze or polymerize in acid.
Protocol Adjustment: Do not neutralize the reaction mixture to pH 7.[1] Keep it basic until the final isolation step.[1]
Q4: Does the solvent choice affect the polymerization rate?
Answer: Yes, drastically.
Data:
Solvent Type
Risk Level
Mechanism of Failure
Water/Brine
High
Low solubility leads to precipitation; water promotes hydrolysis.[1]
Methanol/Ethanol
Medium
Protic solvents can participate in ring-opening/exchange reactions.[1]
Toluene/Xylene
Low
Good solubility for the monomer; aprotic nature inhibits ionic polymerization.[1]
| Glycols (MEG/TEG) | Medium-High | High viscosity traps heat; hydroxyl groups can cross-react.[1] |
Visualizing the Degradation Pathway
The following diagram illustrates the critical "Point of No Return" where the reversible monomer formation shifts to irreversible polymerization.
Caption: The degradation pathway showing that precipitation often precedes and accelerates the formation of the irreversible amorphous polymer.[1]
Advanced Decision Tree: Preventing Fouling
Use this workflow to determine the necessary intervention based on your current experimental state.
Caption: Decision tree for stabilizing MEA-Dithiazine based on physical state and environmental conditions.
Standard Operating Procedure (SOP): Stabilization Protocol
If you are generating this compound in situ (e.g., during H₂S scavenging testing), follow this protocol to maintain the monomeric species for analysis.
Reagents Required
Stabilizer: Triethylamine (TEA) or excess Monoethanolamine (MEA).[1]
Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).[1]
Dry under high vacuum at room temperature (Do not use a heated oven).[1]
Storage:
Place the dried solid in a vial, flush with Argon, seal with Parafilm, and store in a -20°C freezer.
References
Taylor, G. N., & Matherly, R. (2011).[1][3] Structural Elucidation of the Solid By-Product from the Use of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine in H2S Scavenging. Industrial & Engineering Chemistry Research. Link[1]
Madsen, H. T., et al. (2014).[1][3] Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation. Petroleum Science and Technology. Link[1]
Bakke, J. M., et al. (2001).[1][3] Hydrogen Sulfide Scavenging by 1,3,5-Triazines.[1][2][3][4][5] The Mechanism of the Reaction. Industrial & Engineering Chemistry Research. Link[1]
Wylde, J. J., & Slayer, J. L. (2012).[1] Polymeric Dithiazine: The "Gunk" in H2S Scavenging. NACE International Corrosion Conference. Link
Technical Support Center: MEA-Dithiazine Degradation & Management
The following technical guide is designed for researchers and process engineers managing MEA-triazine scavengers and their byproducts. It prioritizes mechanistic understanding, actionable troubleshooting, and safety.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process engineers managing MEA-triazine scavengers and their byproducts. It prioritizes mechanistic understanding, actionable troubleshooting, and safety.
Core Chemistry & Mechanism
Q: What is the primary degradation pathway of MEA-dithiazine in acidic media?
A: Unlike its parent molecule (MEA-triazine), MEA-dithiazine does not simply hydrolyze back to starting materials at a rapid rate. Instead, acidic conditions catalyze a ring-opening polymerization mechanism that leads to the formation of insoluble amorphous solids.
While MEA-triazine hydrolyzes rapidly at pH < 10 to release Monoethanolamine (MEA) and formaldehyde [1], MEA-dithiazine (5-(2-hydroxyethyl)dihydro-1,3,5-dithiazine) is kinetically more stable. However, in the presence of protons (
) and bisulfide ions (), it undergoes the following cascade:
Protonation: The tertiary nitrogen in the dithiazine ring is protonated.[1]
Ring Opening: The C-N bond cleaves, creating a carbocation intermediate.
Polymerization: This intermediate reacts with
or other dithiazine monomers, forming methylene-sulfide bridges ().
Solidification: This chain growth results in "Amorphous Polymeric Dithiazine" (apDTZ), a fouling agent insoluble in water, acid, and most organic solvents [2].
Q: Does acid exposure reverse the reaction to release H₂S?
A:Generally, no. The reaction of MEA-triazine with H₂S is considered irreversible under typical field conditions. However, extreme acidity (pH < 2) combined with heat can drive the equilibrium backward, potentially releasing H₂S gas. The more immediate operational risk in acidic environments is fouling , not H₂S reversion. The formation of the dithiazine ring is exothermic and thermodynamically favored over the free H₂S state [3].
Visualizing the Pathway
The following diagram illustrates the divergence between simple hydrolysis (Triazine) and the polymerization pathway (Dithiazine) that occurs as pH drops.
Figure 1: Divergent degradation pathways. Triazine hydrolyzes to soluble byproducts, whereas Dithiazine polymerizes into insoluble solids under acidic stress.
Diagnostic & Troubleshooting Guide
Q: I have a white/beige precipitate in my spent scavenger tower. How do I confirm it is Amorphous Dithiazine?
A: Use the Solubility Differential Test . Amorphous dithiazine is notorious for its insolubility. Follow this logic flow:
Test Solvent
Observation
Conclusion
Water
Soluble
Likely amine salts (Carbonates/Sulfates).
15% HCl
Soluble
Likely Calcium Carbonate (scale) or Iron Sulfide (if black).
Toluene/Xylene
Soluble
Paraffin or Asphaltene deposition.
Hydrogen Peroxide (H₂O₂)
Soluble (with heat)
Confirmed Amorphous Dithiazine.
Why this works: Peroxide oxidizes the sulfide linkages (
) in the polymer backbone to sulfoxides/sulfones (), which are water-soluble. This "oxidative dissolution" is specific to the dithiazine polymer structure [2].
Q: My scavenger efficiency is dropping, but the pH is still above 8. Why?
A: You are likely experiencing "Dithiazine Saturation."
Even if the pH is alkaline, the solution has a maximum solubility for the dithiazine monomer. Once exceeded, the monomer precipitates or polymerizes.
Check: If the spent fluid is turbid but clears upon heating, it is likely supersaturated monomer.
Action: Increase the water cut in your formulation. A minimum of 40% water is often required to keep dithiazine soluble [4].
Experimental Protocols
Protocol A: Oxidative Dissolution of Dithiazine Solids
Use this protocol to clean laboratory glassware or pilot plant equipment fouled with dithiazine.
Safety Warning: This reaction is exothermic and generates vapors. Perform in a fume hood.
Preparation: Isolate the solid deposit and rinse with water to remove residual amines.
Reagent: Prepare a 10-15% Hydrogen Peroxide (
) solution.
Application: Immerse the solid in the peroxide solution.
Activation:
Ambient: Reaction will be slow (hours).
Accelerated: Heat gently to 50°C.
Observation: The solid should effervesce slightly and dissolve into a clear/yellowish liquid.
Disposal: Neutralize the resulting sulfoxide solution before disposal.
Use this to determine the stability of a specific scavenger blend.
Baseline: Measure the initial MEA-triazine concentration using Raman spectroscopy or refractive index.
Acidification: Adjust a 100mL aliquot of spent scavenger (containing dithiazine) to pH 5.0 using Acetic Acid.
Incubation: Hold at process temperature (e.g., 40°C) for 24 hours.
Filtration: Filter the solution through a 0.45µm membrane.
Quantification: Dry and weigh any collected solids.
Result:
solids by mass indicates high susceptibility to acid-catalyzed polymerization.
References
Bakke, J. M., Buhaug, J., & Riha, J. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. Link
Taylor, G. N., & Matherly, R. (2011).[2] Structural Elucidation of the Solid Byproduct from the use of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers. Industrial & Engineering Chemistry Research. Link
Romero, I., et al. (2023).[1][3][4] Temperature- and pH-Dependent Kinetics of the Aqueous Phase Hydrogen Sulfide Scavenging Reactions with MEA-Triazine. Industrial & Engineering Chemistry Research. Link[3]
Du, S. Y. (2020). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study. University of Calgary. Link
The Challenge:
Purifying 2-(1,3,5-Dithiazinan-5-yl)ethanol is deceptively difficult not because of solubility issues, but because of its thermal instability and low melting point (40–44°C) .
Expert Insight:
Most standard recrystallization protocols fail here because they dictate heating the solvent to boiling. If you heat isopropanol (IPA) to its boiling point (82°C), you will melt the dithiazine (MP ~42°C). Upon cooling, the molten compound will "oil out" (phase separate) rather than crystallize, often resulting in an amorphous, sticky polymer known in the oil and gas industry as "apDTZ" (amorphous polymeric dithiazine).
The Solution:
Success requires a "Low-Thermal-Stress" recrystallization strategy using Isopropanol (IPA) or an IPA/Water matrix, ensuring the temperature never exceeds 45°C.
Standard Operating Procedure (The "Happy Path")
Objective: Isolate high-purity crystalline monomer (Form I or Form II polymorph) suitable for X-ray diffraction or kinetic reference standards.
Reagents & Equipment
Crude Material: MEA-Dithiazine (solid or waxy solid).
Solvent A: Isopropanol (IPA), HPLC Grade.
Solvent B: Deionized Water (optional co-solvent).
Equipment: Water bath (set to 40°C), 0.22 µm PTFE syringe filter, Nitrogen line.
Step-by-Step Protocol
Step
Action
Technical Rationale
1
Prepare Solvent
Pre-warm IPA to 35–40°C . Do NOT boil.
2
Dissolution
Add crude solid to the warm IPA. Use approx. 10 mL solvent per 100 mg solid.[1] Swirl gently.
3
Filtration (Critical)
While keeping the solution at 35°C, filter through a 0.22 µm PTFE filter to remove insoluble polymers (trithianes).
4
Crystallization
Allow the filtrate to cool slowly to room temperature (25°C). Then, place in a refrigerator (4°C ) for 24 hours.
5
Isolation
Filter the white crystals cold. Wash with cold (-20°C) IPA.
6
Drying
Dry under vacuum at room temperature. Do not use a drying oven (risk of melting).
Workflow Visualization
Figure 1: Low-Thermal-Stress Recrystallization Workflow. Note the strict temperature cap at 40°C to prevent melting.
Troubleshooting Guide
Issue 1: The solution turned cloudy and separated into a sticky oil at the bottom.
Diagnosis:Oiling Out. You likely heated the solvent above the melting point of the compound (42°C). The compound melted and phase-separated before it could crystallize.
Corrective Action: Re-dissolve the oil by adding more IPA and warming gently to 35°C (no higher). Seed the solution with a tiny crystal of pure dithiazine if available. Cool very slowly.
Issue 2: The crystals are smelling strongly of rotten eggs (H₂S).
Diagnosis:Reverse Reaction. Dithiazines are in equilibrium with their starting materials. In acidic conditions or high heat, they revert to MEA and H₂S.
Corrective Action: Ensure your solvent is neutral. Do not use acidified solvents. Perform the recrystallization under a gentle nitrogen stream to purge evolved H₂S. Store the final product in a sealed vial with a nitrogen headspace.
Issue 3: Low yield; the compound stays in solution.
Diagnosis:High Solubility. The hydroxyl group on the ethanol arm makes the molecule very soluble in polar solvents.
Corrective Action:
Concentrate the solution by slow evaporation (nitrogen stream) rather than rotary evaporation (heat risk).
Use a 50:50 IPA:Water mixture. While counter-intuitive, some polymorphs (Form II) crystallize better from aqueous mixtures due to hydrogen bonding networks [1].
Issue 4: Formation of insoluble white plastic-like solids.
Diagnosis:Polymerization. You have formed "Amorphous Polymeric Dithiazine" (apDTZ).[2] This is irreversible.
Corrective Action: Filter off the solid and discard. This polymerization is catalyzed by the terminal hydroxyl group interacting with the ring [2].[2] Minimize the time the compound spends in solution.
Logic & Decision Tree
Figure 2: Diagnostic decision tree for common purification failures.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of isopropanol?A: Yes, but ethanol is often too good a solvent, leading to lower yields. IPA (Isopropanol) offers a better solubility differential between warm and cold states for this specific molecule.
Q: Why does the melting point vary in literature (40°C vs 48°C)?A: This compound exhibits polymorphism . Form I (tetragonal) and Form II (orthorhombic) have slightly different thermal properties. Form II is often favored when crystallized from IPA/Water mixtures [1].
Q: How should I store the purified crystals?A: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The compound is prone to slow oxidative decomposition and ring-opening at room temperature.
Q: Is the compound toxic?A: Yes. It is a formaldehyde/amine derivative and can release H₂S.[3][4][5] Handle in a fume hood.
References
Schultheiss, N., et al. (2022).[5] An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. IUCrData. Available at: [Link][2]
Wylde, J. J., et al. (2017). Fresh Insight into the H2S Scavenging Mechanism of MEA-Triazine vs. MMA-Triazine. Society of Petroleum Engineers. Available at: [Link]
Troubleshooting low yield in 2-(1,3,5-Dithiazinan-5-yl)ethanol synthesis
Technical Support: Optimizing 2-(1,3,5-Dithiazinan-5-yl)ethanol Synthesis Introduction: The Kinetic vs. Thermodynamic Trap You are likely encountering low yields because 2-(1,3,5-dithiazinan-5-yl)ethanol (often called ME...
You are likely encountering low yields because 2-(1,3,5-dithiazinan-5-yl)ethanol (often called MEA-Dithiazine or DTZ ) sits in a precarious thermodynamic valley. It is the primary reaction product of the hydrogen sulfide scavenger MEA-Triazine , but synthesizing it in high purity is distinct from simply "scavenging" H₂S.
The most common failure mode I see in the field is the "Stoichiometry Trap." Researchers often attempt to synthesize DTZ using a 1:1:1 ratio of amine, formaldehyde, and sulfide, or by simply saturating MEA-triazine with H₂S. Both methods are mathematically guaranteed to limit yield due to the specific atom economy of the dithiazinane ring.
This guide breaks down the precise stoichiometry, the competition with trithiane formation, and a robust protocol to maximize yield.
Module 1: The Core Problem – Stoichiometry & Mechanism
To fix the yield, you must respect the "Golden Ratio" of the dithiazinane ring.
The Structure:
The 1,3,5-dithiazinane ring contains:
1 Nitrogen atom (from Monoethanolamine - MEA)[1][2]
If you react MEA-Triazine with H₂S without adding extra formaldehyde, the reaction is forced to eject free monoethanolamine (MEA) to balance the carbon budget.
Reaction A (Inefficient Scavenger Route):
Result: Max theoretical yield is limited because carbon is lost to the byproduct amine. The product is contaminated with free MEA.
Reaction B (Optimized Direct Synthesis):
Result: 100% Atom economy regarding the organic skeleton.
Data Comparison: Yield Potentials
Parameter
Scavenger Route (Triazine + H₂S)
Direct Synthesis (MEA + CH₂O + H₂S)
Stoichiometry (N:C:S)
Fixed at 1:1:X (Carbon Deficient)
Tunable to 1:3:2 (Optimal)
Primary Byproduct
Free Monoethanolamine (MEA)
Water
Typical Yield
40–60% (due to equilibrium)
>85% (if pH controlled)
Major Impurity
Amorphous polymeric solids
1,3,5-Trithiane (crystalline)
Module 2: Visualizing the Reaction Pathway
The diagram below illustrates the competition between the desired Dithiazinane and the thermodynamic sink (Trithiane).
Caption: Reaction pathway showing the competition between the target dithiazinane (green) and the parasitic trithiane formation (red) caused by amine deficiency.
Module 3: Optimized Direct Synthesis Protocol
To maximize yield, use the Direct Synthesis route. This protocol minimizes free amine and prevents trithiane formation by maintaining a high amine concentration during H₂S addition.
Reagents:
Monoethanolamine (MEA) (>99%)
Paraformaldehyde (95%) or Formalin (37% aq)
Hydrogen Sulfide source (NaSH + HCl generator OR H₂S gas canister)
Step-by-Step Protocol:
The "Pre-mix" (Formation of Triazine in situ):
In a 3-neck flask equipped with a mechanical stirrer and thermometer, charge 1.0 equivalent of MEA .
Cool to 10°C .
Slowly add 3.0 equivalents of Formaldehyde (use Paraformaldehyde for anhydrous work, Formalin for aqueous).
Note: The reaction is exothermic. Maintain T < 45°C. The solution will initially form MEA-Triazine and free formaldehyde species.
The Sulfidation (Critical Step):
Cool the mixture back to 20°C .
Introduce 2.0 equivalents of H₂S .
Technique: If using gas, bubble slowly through a fritted glass sparger to ensure mass transfer. If bubbling is too fast, H₂S escapes, and you lose stoichiometry (Low Yield Cause #1).
pH Check: Monitor pH. As H₂S dissolves, pH drops. Do not let pH drop below 8.5. If it does, trithiane (white crystals) will precipitate.
Reaction Completion:
Stir for 2 hours at 40°C . Do not exceed 60°C; thermal degradation reverses the ring formation.
The solution should be a clear, viscous, pale yellow oil.
Work-up (The Separation Challenge):
DTZ is an oil that is slightly soluble in water but highly soluble in organics.
If aqueous formalin was used: Extract with Dichloromethane (DCM) or Ethyl Acetate.
Wash organic layer with brine.
Dry over MgSO₄ and evaporate solvent under reduced pressure at low temp (<40°C) .
Warning: High vacuum/high temp rotary evaporation will decompose the product back to MEA and smelly volatiles.
Module 4: Troubleshooting FAQ
Q1: I obtained a white crystalline solid instead of an oil. What is it?
Diagnosis: You likely made 1,3,5-Trithiane .[4]
Cause: This happens if the amine concentration is too low locally, or if the ratio of H₂S to Formaldehyde is too high (3:3 ratio favors trithiane). It is a thermodynamic sink.
Fix: Ensure MEA is present before H₂S addition. Increase stirring speed to prevent local "hotspots" of H₂S concentration.
Q2: My yield is 45% and the product smells strongly of ammonia/fish.
Diagnosis: Incomplete conversion or Stoichiometry Mismatch.
Cause: You likely used a 1:1:1 ratio or started with MEA-Triazine without adding supplemental formaldehyde. The "fishy" smell is unreacted Monoethanolamine.
Fix: Adjust starting stoichiometry to 1 MEA : 3 CH₂O : 2 H₂S . If the smell persists, wash the organic extract with a mild phosphate buffer (pH 6) to remove free amine, but work quickly to avoid acid hydrolysis of the ring.
Q3: The product turned into a sticky, insoluble rubber overnight.
Diagnosis: Polymerization.
Cause: Formaldehyde polymerization (paraformaldehyde formation) or dithiazinane ring-opening polymerization. This is often catalyzed by trace acids or excessive heat during the workup.
Fix: Ensure the final product is stored at pH > 8 (slightly basic). Store at -20°C. Avoid heating above 50°C during solvent removal.
Q4: Can I use NaSH (Sodium Hydrosulfide) instead of H₂S gas?
Answer: Yes, but you must manage the pH. NaSH is very basic.
Protocol Adjustment: Dissolve NaSH (2 eq) in water. Add to the MEA/Formaldehyde mixture. Then, slowly add HCl (1 eq) to generate H₂S in situ within the flask. This keeps the H₂S concentration controlled and improves yield by preventing gas breakthrough.
References
Gálvez-Ruiz, J. C., et al. (2004).[4] "2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity." Heterocycles, 63(10), 2269-2285.[4]
Akhmetova, V. R., et al. (2007).[3] "Reaction of hydroxylamine with formaldehyde and hydrogen sulfide."[3] Russian Journal of Organic Chemistry, 43, 1293–1297.
Taylor, G. N., et al. (2011). "Review of H2S Scavengers." Oilfield Chemistry Symposium. (Contextualizing the MEA-Triazine to Dithiazinane pathway).
Bakke, J. M., et al. (2004). "Hydrogen sulfide scavenging by 1,3,5-triazines." Ind.[2][5] Eng. Chem. Res. (Confirming the stoichiometry of the breakdown).
Side reactions in the formation of MEA-dithiazine from MEA-triazine
Technical Support Center: MEA-Triazine Transformation & Side Reaction Analysis Ticket Context: Advanced Troubleshooting for Heterocyclic Synthesis & Scavenging Subject: Side reactions, solid formation, and yield loss in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: MEA-Triazine Transformation & Side Reaction Analysis
Ticket Context: Advanced Troubleshooting for Heterocyclic Synthesis & Scavenging
Subject: Side reactions, solid formation, and yield loss in the conversion of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) to 5-(2-hydroxyethyl)-1,3,5-dithiazine.
Module 1: Critical Mechanism Analysis
The "Trithiane Myth" & The Real Pathway
A common misconception in the field is that the reaction proceeds linearly from Triazine
Dithiazine Trithiane (1,3,5-trithiane). This is chemically inaccurate under standard aqueous conditions.
As a Senior Application Scientist, I must correct this: The insoluble solids often observed are not trithiane. They are Amorphous Polymeric Dithiazine (apDTZ) .[1][2] The reaction barrier to remove the final nitrogen and form trithiane is thermodynamically prohibitive in aqueous media. Instead, the dithiazine ring opens and polymerizes via the pendant hydroxyl groups.
Reaction Pathway Diagram
The following diagram illustrates the actual kinetic pathway, distinguishing between the desired synthesis and the parasitic side reactions (Hydrolysis and Polymerization).
Figure 1: The reaction proceeds via a stepwise substitution. Note that "Trithiane" is absent; the terminal solid is a polymer of the dithiazine itself.[3]
Module 2: Troubleshooting Guide
This section addresses specific failure modes reported by researchers attempting to isolate MEA-dithiazine.
Issue A: Formation of Intractable White Solids
User Observation: "I added excess H₂S to ensure complete conversion, but the solution precipitated a rock-hard white solid that is insoluble in DCM and Methanol."
Diagnosis: You have created apDTZ (Amorphous Polymeric Dithiazine).[1]
Root Cause:
Over-spending: Pushing the reaction beyond the stoichiometric limit (2 moles H₂S per 1 mole Triazine) does not drive "completion"; it destabilizes the dithiazine monomer.
Concentration: High concentrations of dithiazine (>40% w/w) favor intermolecular attack between the hydroxyl tail and the ring, leading to polymerization.
Corrective Protocol:
Stoichiometry Control: Stop H₂S addition precisely at the 2:1 molar equivalent.
Dilution: Maintain the reaction solvent (typically water/methanol mix) volume such that the final dithiazine concentration remains <30%.
Inhibitors: If synthesis allows, small amounts of formaldehyde can shift equilibrium back toward the monomer, though this compromises purity.
Issue B: Low Yield & Reversion to Starting Material
User Observation: "NMR shows a mixture of triazine and free MEA, even after H₂S exposure."
Diagnosis: Hydrolytic Instability.
Root Cause:
MEA-triazine is in equilibrium with its hydrolysis products (MEA and Formaldehyde). This equilibrium is pH-dependent .[4]
pH < 5.0: Rapid decomposition.
H₂S is acidic. As you bubble H₂S, the pH drops, potentially decomposing your starting material before it can react to form dithiazine.
Corrective Protocol:
Buffer System: Maintain reaction pH between 9.0 and 10.0 using an inorganic base (e.g., NaOH) or excess amine if it doesn't interfere with isolation.
Temperature: Keep reaction temperature <50°C. High temperatures accelerate hydrolysis faster than the sulfur substitution reaction.
Module 3: Analytical Validation (The "How")
Standard NMR solvents often fail due to the complex hydrogen-bonding networks of triazine/dithiazine mixtures.
Protocol: 1H NMR Characterization with TFA
Why this works: Trifluoroacetic acid (TFA) protonates the nitrogen centers, breaking the intermolecular H-bonds that cause peak broadening and aggregation.
Sample Prep: Dissolve 20 mg of reaction crude in 0.6 mL of CDCl₃ .
Additive: Add 20-50 µL of TFA-d1 (or standard TFA if deuterium exchange is not critical for the specific proton assignment).
Acquisition: Run standard proton sequence.
Key Shifts (approximate):
MEA-Triazine:[1][4][5][6][7][8][9][10] Ring -CH₂- protons appear as broad singlets around 3.5–3.8 ppm (sharpened by TFA).[4]
MEA-Dithiazine:[2][4][5][6][7][8][9][10][11] Look for the splitting of the ring methylene protons due to the S-C-N environment (distinct from N-C-N).
Data Summary: Product vs. Byproduct
Feature
MEA-Triazine (Start)
MEA-Dithiazine (Product)
apDTZ (Side Product)
Stoichiometry (H₂S:Triazine)
0:1
2:1
> 2:1 (Over-spent)
Solubility (Methanol)
Soluble
Soluble
Insoluble
State
Viscous Liquid
Liquid/Oil
Amorphous Solid
Reversibility
Reversible (Hydrolysis)
Stable (Neutral pH)
Irreversible (mostly)
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I isolate the intermediate (Thiadiazine)?A: Generally, no . The conversion from Triazine
Thiadiazine is slower than Thiadiazine Dithiazine. As soon as the monothia- ring forms, it is more reactive toward H₂S than the starting triazine. Consequently, it consumes the next equivalent of H₂S immediately. You will typically see a mixture of Triazine and Dithiazine, not the intermediate.
Q2: Why does the literature mention Trithiane if it doesn't form?A: This is a legacy error in older chemical engineering literature. While 1,3,5-trithiane can be made from formaldehyde and H₂S under acidic conditions, it does not form via the triazine scavenging pathway. Recent crystallographic studies have confirmed the "solids" are dithiazine polymers [1, 2].
Q3: How do I clean the reactor if apDTZ solids form?A: Standard solvents (Acetone, DCM, Toluene) will fail.
Chemical Etch: Use a strong oxidizer like Peracetic Acid or Bleach (Hypochlorite). This oxidizes the sulfur, breaking the polymer backbone and rendering it water-soluble.
Warning: This generates heat and SOx fumes. Perform in a fume hood.
References
Taylor, G. N., et al. (2017). Fresh Insight into the H2S Scavenging Mechanism of MEA-Triazine vs. MMA-Triazine. ResearchGate. Link
Wylde, J. J., et al. (2024). Amorphous Polymeric Dithiazine (apDTZ) Solid Fouling: Critical Review, Analysis and Solution. ResearchGate. Link
OndaVia Knowledge Base. Trithiane, the impossible triazine by-product. OndaVia. Link
Uhl, G., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.[3] Link[4]
Technical Support Center: Managing Amorphous Dithiazine Solids
Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: 1,3,5-Dithiazine Formation, "Oiling Out," and Amorphous Polymerization Control Introduction: The Dithiazine Dilemma Welcome. If you are...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Process Chemistry)
Topic: 1,3,5-Dithiazine Formation, "Oiling Out," and Amorphous Polymerization Control
Introduction: The Dithiazine Dilemma
Welcome. If you are accessing this guide, you are likely staring at a reactor or a flow loop coated in a sticky, intractable "red oil" or a glass-like solid that refuses to crystallize or dissolve.
In the synthesis and application of 1,3,5-dithiazines (particularly MEA-dithiazine derivatives used in H₂S scavenging or heterocyclic synthesis), the formation of Amorphous Polymeric Dithiazine (apDTZ) is a critical failure mode.[1] Unlike typical crystallization issues, this is not just a matter of purity; it is a competition between Liquid-Liquid Phase Separation (LLPS) and Nucleation .
This guide synthesizes field data from industrial H₂S scavenging and heterocyclic process chemistry to help you manage, prevent, and remediate these amorphous solids.
Module 1: The Mechanism of Failure
Why is my product "oiling out" instead of crystallizing?
Dithiazines, particularly those with hydroxyl-functionalized side chains (like 5-(2-hydroxyethyl)-1,3,5-dithiazine), exhibit a "miscibility gap" in aqueous or mixed-solvent systems.
The Monomer Phase: The reaction initially produces a monomeric dithiazine.[1][2]
The Dense Liquid Layer: Before the concentration reaches the threshold for crystal nucleation, it hits the solubility limit for the liquid oil. The product separates as a dense, hydrophobic oil (Specific Gravity ~1.3).[1]
The Polymerization Trap: Once in this concentrated oil phase, the molecules are packed closely but disordered. Without a crystal lattice to lock them in place, terminal functional groups (like -OH) facilitate ring-opening polymerization, converting the oil into an intractable amorphous solid (apDTZ) [1, 2].
Visualizing the Pathway
The following diagram illustrates the critical divergence point between successful crystallization and amorphous failure.
Figure 1: The divergence between stable crystallization and amorphous polymerization (apDTZ) in dithiazine synthesis.
Module 2: Troubleshooting & Prevention Protocols
FAQ: How do I prevent the "Red Oil" formation?
Strategy: You must bypass the LLPS region by controlling supersaturation and temperature.[3]
Protocol A: Anti-Oiling Solvent Selection
Dithiazines "oil out" because they are too hydrophobic for the aqueous reaction media but too polar for non-polar solvents.
Action: Introduce a "bridging solvent" (co-solvent) that increases the solubility of the oil phase just enough to prevent droplet formation, but not enough to prevent crystallization.
Recommended Solvents: Isopropanol (IPA) or Ethanol.
Ratio: Maintain a solvent system where the dithiazine solubility is moderate (10–50 mg/mL).
Protocol B: Seeding at the Metastable Limit
If you rely on spontaneous nucleation, you will likely hit the oiling-out boundary first.
Determine the Cloud Point: Identify the temperature where the solution turns hazy (onset of LLPS).
Seed Addition: Add 1-2 wt% of pure crystalline dithiazine (Form I) at 5°C above the cloud point.
Cooling Ramp: Cool slowly (0.1°C/min). The seeds provide a surface for growth, consuming the supersaturation before the liquid oil can separate [3].
Data Table: Critical Parameters for Stability
Parameter
Target Range
Impact of Deviation
Temperature
< 40°C (during rxn)
High T promotes ring-opening and polymerization.
pH
9.0 – 10.5
Low pH (<8) accelerates hydrolysis; High pH (>12) can induce side-reactions.
H₂S/Amine Ratio
1.0 : 1.0 (Stoichiometric)
Excess H₂S does not form trithiane; it pushes the equilibrium toward insoluble apDTZ [1].
Agitation
High Shear
Prevents coalescence of oil droplets if they form, allowing re-dissolution.
Module 3: Remediation (When it's already too late)
FAQ: The reactor is coated in solid amorphous dithiazine. How do I clean it?
Warning: Standard acids (HCl) or bases (NaOH) are often ineffective against aged apDTZ because the cross-linked polymeric structure is hydrophobic and dense.
Protocol C: Oxidative Dissolution
Recent industrial studies [1, 2] confirm that oxidative cleavage is the most effective method for solubilizing apDTZ.
Catalyst (Optional): Bleach (Sodium Hypochlorite) can be used but requires ventilation for Cl₂ gas.
Steps:
Drain: Remove bulk liquid from the reactor.
Charge: Fill reactor with 10% H₂O₂ solution to cover the solids.
Soak: Allow to stand for 4–6 hours. The oxidant attacks the sulfur centers, converting the insoluble sulfide/dithiazine polymer into water-soluble sulfoxides and sulfones.
Rinse: Flush with hot water (60°C).
FAQ: Can I convert the oil back to crystals?
Answer: Only if it has not yet polymerized.
Immediate Action: If you see the "oil" layer, add a seed crystal immediately.
Vigorous Stirring: Increase RPM to max to disperse the oil.
Anti-solvent: Add cold water or IPA slowly.
Observation: If the oil hardens into a glass, it is lost. If it turns into a slurry, filter immediately.
Module 4: Solid-State Characterization
To ensure you have the stable form and not a metastable glass, you must characterize the solid.
Distinguishing Polymorphs vs. Amorphous Solids
Technique
Crystalline Dithiazine (Form I/II)
Amorphous/Polymeric (apDTZ)
PXRD
Sharp Bragg peaks (Distinct patterns for Form I vs II) [4].
Broad "halo" feature; no distinct peaks.
DSC
Sharp melting endotherm (typically 80–120°C depending on R-group).
Glass transition (Tg) observable; no sharp melt; exotherm upon degradation.
Microscopy
Birefringent (glows under cross-polarizers).
Dark under cross-polarizers (isotropic).
Solubility
Soluble in hot ethanol/methanol.
Insoluble in most organic solvents; requires oxidative degradation.
References
Wylde, J. J., & Taylor, G. N. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine.[1] Heriot-Watt University Research Portal. Link
Taylor, G. N., & Matherly, R. (2011).[4] Structural Elucidation of the Solid Byproduct from the use of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers. Industrial & Engineering Chemistry Research, 50(2), 735–740. Link
Veesler, S., et al. (2025). Oiling out During Crystallization Processes: Experimental Investigation and Modeling. AIChE Journal. Link
Smith, A., et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. Acta Crystallographica Section E. Link
Enantia. (2025).[5] Solid Form Troubleshooting: Oiling Out and Amorphous Transitions. Enantia Solid State Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Solubility, Polymorphism, and Isolation of 2-(1,3,5-dithiazinan-5-yl)ethanol
Ticket ID: #MEA-DTZ-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Dithiazine Dilemma
You are likely encountering issues with 2-(1,3,5-dithiazinan-5-yl)ethanol (commonly MEA-dithiazine). Whether you are a process chemist in the energy sector managing H₂S scavengers or a pharmaceutical researcher utilizing dithiazine heterocycles as scaffolds, the core physical challenge is identical: Stability Control.
MEA-dithiazine exists on a knife-edge between a stable, soluble monomer and an intractable, amorphous polymer (apDTZ) or crystalline dimer. This guide moves beyond basic observations to explain the why behind the precipitation and provides self-validating protocols to control it.
Module 1: The Reaction Landscape (Mechanism & Kinetics)
To troubleshoot crystallization, you must first understand the pathway. MEA-dithiazine is not a static endpoint; it is a kinetic intermediate.
The Critical Pathway
The formation of MEA-dithiazine from MEA-triazine (1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine) involves stepwise sulfur substitution. The "danger zone" for researchers is the transition from the monomeric dithiazine to the insoluble species.
Figure 1: Reaction pathway of MEA-triazine scavenging H₂S.[1][2][3][4] Note the bifurcation at the Dithiazine Monomer stage: one path leads to ordered crystals (dimers), the other to intractable polymers.
Issue 1: "The solution turned into an unfilterable gum/glass."
Diagnosis: Formation of Amorphous Polymeric Dithiazine (apDTZ) .[5][1][6]
Root Cause: The terminal hydroxyl (-OH) group on the ethyl side chain facilitates intermolecular polymerization, especially under "over-spent" conditions (excess H₂S relative to triazine) or high shear. This is not a simple crystallization; it is an oligomerization event.[5]
Corrective Protocol:
Stoichiometry Control: Ensure you maintain a "Triazine-Rich" environment. Do not exceed 2.0 equivalents of H₂S per mole of triazine if the goal is monomer isolation.
Inhibition: If the dithiazine is a waste product, add thermodynamic inhibitors (surfactants or glycols) to disrupt the H-bonding network.
Rescue: Once apDTZ forms, standard solvents (methanol, toluene) fail.
Action: Use oxidative dissolution.[1] A solution of Hydrogen Peroxide (H₂O₂) or sodium percarbonate can oxidatively cleave the sulfur bridges, resolubilizing the mass for disposal (though this destroys the molecule).
Issue 2: "Crystals are forming in my flow lines/reactor unexpectedly."
Diagnosis: Thermodynamic precipitation of the Dithiazine Dimer .
Root Cause: Solubility minima.[5][7] MEA-dithiazine exhibits a "solubility cliff" dependent on pressure and solvent polarity. In aqueous/amine mixtures, it is soluble. As the polarity drops (e.g., higher hydrocarbon content in flow lines) or temperature drops, the dimer crystallizes.
Cool the triazine solution to 4°C (Ice bath). Reasoning: Low temperature suppresses the kinetic rate of polymerization.[5]
Bubble H₂S slowly. Monitor mass uptake. Stop exactly at 2 molar equivalents. Do not over-saturate.
Stabilization:
Immediately purge the solution with Nitrogen (N₂) to remove dissolved H₂S. Reasoning: Free H₂S catalyzes the transition to apDTZ.
Crystallization (The "Anti-Solvent" Crash):
Do not use rotary evaporation (heat promotes polymerization).[5]
Add the cold reaction mixture dropwise into excess cold Diethyl Ether or Hexane with vigorous stirring.
The monomer will precipitate as an off-white solid.
Filtration:
Filter rapidly under vacuum. Wash with cold ether.
Storage: Store at -20°C under inert atmosphere. The monomer is metastable and will dimerize at room temperature over time.
Frequently Asked Questions (FAQs)
Q: Can I re-dissolve the solid fouling found in my reactor?A: If it is crystalline (dimer), hot methanol or DMSO may work.[5] If it is the amorphous polymer (apDTZ), it is essentially a thermoset plastic. Physical removal or oxidative destruction (bleach/peroxide wash) is required. Warning: Oxidative cleaning generates heat and SOx gases; ensure proper ventilation.[5]
Q: Why does the literature show different melting points (40°C vs 120°C+)?A: You are seeing the difference between the monomer and the dimer/polymer.[5]
Monomer: ~40-44°C (Low melting solid).
Dimer/Polymer: >100°C or decomposes before melting.[5]
Tip: If your melting point is high, your sample has already degraded/polymerized.
Q: Is MEA-dithiazine toxic?A: Yes. It contains sulfur and amine functionalities.[8] Furthermore, it can release H₂S if acidified. Handle with extreme caution in a fume hood.
References
Wylde, J. J., et al. (2020).[1] Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Energy & Fuels.
Schultheiss, N., et al. (2023).[2][3] Field Crystallization of MEA-Dithiazine: Identifying Materials, Leveraging H–Bonding Synthons, and Opportunities for Crystallization Inhibition. SPE International Conference on Oilfield Chemistry.[9]
Taylor, G. N., & Matherly, R. (2011).[8] Structural Elucidation of the Solid Byproduct from the use of 1,3,5,-Tris(2-hydroxyethyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers. Industrial & Engineering Chemistry Research.
ChemicalBook. (2023). 2-(1,3,5-Dithiazinan-5-yl)ethanol Properties and Solubility Data.
Technical Support Center: Monitoring 2-(1,3,5-Dithiazinan-5-yl)ethanol Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 2-(1,3,5-dithiazinan-5-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical monitoring of reactions involving 2-(1,3,5-dithiazinan-5-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common analytical challenges. Our goal is to provide not just solutions, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Introduction to 2-(1,3,5-Dithiazinan-5-yl)ethanol and its Analytical Challenges
2-(1,3,5-Dithiazinan-5-yl)ethanol, often referred to as MEA-dithiazine, is a key byproduct formed during the scavenging of hydrogen sulfide (H₂S) using monoethanolamine (MEA) triazine.[1][2] Its formation and subsequent reactions are of significant interest in the oil and gas industry to prevent fouling and in synthetic chemistry for the development of novel compounds.[3] However, monitoring reactions involving this dithiazinane derivative presents several analytical hurdles. These challenges often stem from its polarity, potential for instability, and the complexity of the reaction mixtures in which it is typically found.
This guide provides a structured approach to troubleshooting common issues encountered during the analysis of 2-(1,3,5-dithiazinan-5-yl)ethanol and its reaction products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Question & Answer Format
High-Performance Liquid Chromatography (HPLC)
Question 1: I am observing significant peak tailing for my 2-(1,3,5-dithiazinan-5-yl)ethanol peak on a standard C18 column. What is the likely cause and how can I resolve it?
Answer:
Peak tailing for amine-containing compounds like 2-(1,3,5-dithiazinan-5-yl)ethanol on silica-based reversed-phase columns is a common issue. The primary cause is secondary interactions between the basic nitrogen atom of the dithiazinane ring and acidic residual silanol groups on the silica surface of the stationary phase.[4] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Here is a systematic approach to address this issue:
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[4] A buffered mobile phase is crucial to maintain a consistent pH throughout the analysis.
Use of a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or "base-deactivated" to minimize the number of accessible silanol groups. If you are using an older column, switching to a column specifically designed for the analysis of basic compounds is highly recommended.
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte. However, be aware that TEA can affect detector performance and may not be suitable for all applications.
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC can be an excellent alternative. This technique uses a polar stationary phase and a mobile phase with a high organic content, providing a different selectivity that can improve peak shape.
Question 2: My 2-(1,3,5-dithiazinan-5-yl)ethanol seems to be degrading during HPLC analysis, as evidenced by the appearance of new peaks and a decrease in the main peak area over time. What could be the cause and how can I improve its stability?
Answer:
The stability of 2-(1,3,5-dithiazinan-5-yl)ethanol in solution can be a concern, particularly under certain analytical conditions. The dithiazinane ring can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.
Here are some strategies to mitigate on-column and in-vial degradation:
Control Mobile Phase pH: Avoid highly acidic or basic mobile phases if possible. A pH range of 3-7 is generally a good starting point for stability.
Lower Column Temperature: Running the analysis at a lower temperature (e.g., 25-30 °C) can slow down degradation kinetics.
Use Freshly Prepared Samples and Mobile Phases: 2-(1,3,5-Dithiazinan-5-yl)ethanol solutions may not be stable for extended periods. It is best to prepare samples fresh and analyze them promptly. Similarly, mobile phase modifiers can degrade over time.
Sample Matrix Effects: Components in your sample matrix could be promoting degradation. Consider a sample cleanup step like solid-phase extraction (SPE) to remove potentially reactive species.
Investigate In-vial Stability: Conduct a sequence of injections from the same vial over several hours to assess in-vial stability. If degradation is observed, consider using a cooled autosampler.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 3: I am having difficulty detecting 2-(1,3,5-dithiazinan-5-yl)ethanol using GC-MS. The peak is either very small or not present at all. What are the potential reasons?
Answer:
The analysis of 2-(1,3,5-dithiazinan-5-yl)ethanol by GC-MS can be challenging due to its polarity and thermal lability.
Consider the following points:
Thermal Decomposition: The compound may be degrading in the hot GC inlet. The presence of the hydroxyl group and the dithiazinane ring can make it susceptible to thermal breakdown. Try lowering the inlet temperature.
Poor Volatility: Due to its polarity and hydrogen bonding capability, 2-(1,3,5-dithiazinan-5-yl)ethanol has a relatively low volatility. This can lead to poor transfer from the inlet to the column.
Derivatization: To improve volatility and thermal stability, consider derivatization. Silylation of the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve its chromatographic behavior.
Column Choice: A polar GC column may be more suitable for this analyte than a non-polar one. However, ensure the column has a high-temperature limit to allow for elution.
Active Sites: Active sites in the GC inlet liner or the column can lead to analyte adsorption and degradation. Using a deactivated liner and a high-quality, inert GC column is crucial for the analysis of reactive sulfur compounds.[5]
Question 4: My GC-MS analysis of a reaction mixture shows several unexpected peaks. How can I identify if they are byproducts of the 2-(1,3,5-dithiazinan-5-yl)ethanol reaction?
Answer:
Identifying unknown peaks in a GC-MS chromatogram requires a systematic approach. The reaction of MEA-triazine with H₂S is known to produce dithiazine as the main byproduct, but other species can also be present.[2]
Here's a workflow for byproduct identification:
Mass Spectral Library Search: The first step is to compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley).
Interpret Fragmentation Patterns: If a library match is not found, carefully analyze the fragmentation pattern. Look for characteristic losses. For example, the loss of fragments corresponding to the ethanol side chain or cleavage of the dithiazinane ring can provide structural clues.
Consider Plausible Byproducts: Based on the reaction mechanism, anticipate potential byproducts. For instance, incomplete reaction of MEA-triazine could result in the presence of thiadiazine intermediates.[6] Polymerization of the dithiazine is also a known issue, though these larger molecules may not be amenable to GC-MS.[3]
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing you to determine the elemental composition and narrow down the possibilities for the unknown structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: The ¹H NMR spectrum of my 2-(1,3,5-dithiazinan-5-yl)ethanol sample shows broad peaks, making interpretation difficult. What could be the cause?
Answer:
Broadening of NMR signals for 2-(1,3,5-dithiazinan-5-yl)ethanol can arise from several factors related to its dynamic nature in solution.
Here are the most common reasons and potential solutions:
Conformational Exchange: The dithiazinane ring can undergo conformational changes, such as ring inversion, on a timescale that is comparable to the NMR experiment.[7] This can lead to broadening of the signals for the ring protons.
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this. At lower temperatures, the conformational exchange may slow down, leading to sharper signals for individual conformers. At higher temperatures, the exchange may become fast enough to show a time-averaged, sharp spectrum.
Proton Exchange: The hydroxyl proton can exchange with residual water in the NMR solvent or with other acidic/basic sites. This can broaden the -OH signal and also the adjacent -CH₂- signal.
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to be replaced by deuterium, making the signal disappear. This is a definitive way to identify the hydroxyl proton.
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for 2-(1,3,5-dithiazinan-5-yl)ethanol?
A1: The chemical shifts can vary slightly depending on the solvent and concentration. However, typical values in CDCl₃ are as follows:
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
-CH₂- (ring)
~4.2 - 4.5
~70-75
-S-CH₂-S-
~3.8 - 4.1
~35-40
-N-CH₂-
~2.8 - 3.1
~60-65
-CH₂-OH
~3.6 - 3.9
~60-65
-OH
Variable
-
Note: These are approximate values. For detailed assignments, 2D NMR techniques like COSY and HSQC are recommended.[8][9]
Q2: What is the expected mass spectrum fragmentation pattern for 2-(1,3,5-dithiazinan-5-yl)ethanol in ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), 2-(1,3,5-dithiazinan-5-yl)ethanol is expected to be observed as the protonated molecule [M+H]⁺. The fragmentation (MS/MS) of this ion would likely involve:
Loss of the ethanol side chain: A neutral loss of C₂H₄O.
Ring opening and fragmentation: Cleavage of the C-S and C-N bonds within the dithiazinane ring, leading to smaller fragment ions.
Loss of formaldehyde (CH₂O) from the ring structure.
A detailed fragmentation study using high-resolution mass spectrometry would be necessary to propose and confirm the exact fragmentation pathways.
Q3: How can I quantify the concentration of 2-(1,3,5-dithiazinan-5-yl)ethanol in my reaction mixture?
A3: Quantitative analysis can be performed using a validated HPLC-UV or GC-MS method.
HPLC-UV: This is often the preferred method due to the compound's polarity. A UV detector can be used if the compound has a suitable chromophore, or a Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Quantification requires the use of a certified reference standard to prepare a calibration curve.
GC-MS: If the challenges of volatility and thermal stability can be overcome (e.g., through derivatization), GC-MS in selected ion monitoring (SIM) mode can provide high sensitivity and selectivity for quantification. An internal standard is highly recommended to correct for variations in injection volume and sample preparation.
Quantitative NMR (qNMR): If a certified reference standard is not available, qNMR can be a powerful tool for determining the absolute concentration of your analyte. This technique involves adding a known amount of an internal standard with a distinct NMR signal to your sample.
Experimental Protocols & Visualizations
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Sample Preparation for GC-MS with Derivatization
Sample Aliquoting: Accurately transfer a known volume or weight of your sample into a clean vial.
Solvent Evaporation: If the sample is in a non-volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization: Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.
Caption: A streamlined workflow for GC-MS sample preparation with derivatization.
References
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Bakke, J. M., et al. (2001). Reaction of 1,3,5-tri(2-hydroxyethyl)-hexahydro-s-triazine with H2S. Industrial & Engineering Chemistry Research, 40(26), 6051-6054.
Chen, S. H., & Peterson, C. M. (1994). A novel micro-method for the determination of ethanol in blood by high-performance liquid chromatography. Alcoholism: Clinical and Experimental Research, 18(5), 1214-1216.
Gálvez-Ruiz, J. C., et al. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Heterocycles, 63(9), 2095-2106.
GATE Energy. (2014, May 31). H2S Scavenging: Using Triazine. Retrieved from [Link]
Gomez, A. V., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(12), 11285-11294.
IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
Kralj, J. G., et al. (2007).
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Sienkiewicz, A., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9268.
Taylor, G. N. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Energy & Fuels, 34(8), 9923-9931.
Unruh, D. K., et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine.
Wylde, J. J., et al. (2020). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. SPE International Conference on Oilfield Chemistry.
Zare, R. N., et al. (2006). Electrospray ionization tandem mass spectrometric characteristics and fragmentation mechanisms of purine analogues. Analytical Chemistry an Indian Journal, 4(1-3), 36-42.
Zhang, T., et al. (2013). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
A Comparative Guide to the Conformational Stability of 2-(1,3,5-Dithiazinan-5-yl)ethanol: A DFT Perspective
This guide provides an in-depth computational analysis of the conformational landscape of 2-(1,3,5-Dithiazinan-5-yl)ethanol, a molecule of significant interest in industrial chemistry. By leveraging Density Functional Th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth computational analysis of the conformational landscape of 2-(1,3,5-Dithiazinan-5-yl)ethanol, a molecule of significant interest in industrial chemistry. By leveraging Density Functional Theory (DFT), we will objectively compare the stability of its various conformers, offering a molecular-level understanding grounded in first-principles calculations. The insights derived are intended to support researchers, scientists, and drug development professionals in understanding the structure-property relationships of N,S-heterocyclic compounds.
Introduction: The Industrial and Chemical Context
2-(1,3,5-Dithiazinan-5-yl)ethanol, colloquially known as MEA-dithiazine, is a heterocyclic compound primarily known as a reaction byproduct in the oil and gas industry. It is formed when monoethanolamine (MEA)-based triazines, used as hydrogen sulfide (H₂S) scavengers, react with H₂S.[1][2] While effective in H₂S removal, MEA-dithiazine can precipitate and cause fouling in pipelines and processing equipment, making the study of its physical and chemical properties crucial for mitigation strategies.[2]
The molecule's behavior, including its solubility, reactivity, and crystallization propensity, is intrinsically linked to its three-dimensional structure. MEA-dithiazine possesses significant conformational flexibility arising from the chair-like dithiazinane ring and the rotatable ethanol side chain. Understanding the energetic hierarchy of its possible conformers is essential for predicting its behavior.
Experimental studies, specifically X-ray crystallography, have revealed that MEA-dithiazine exists in at least two polymorphic forms in the solid state.[1][3] In these crystalline structures, the molecule adopts a specific conformation where the dithiazinane ring is in a chair form, the ethanolamine substituent occupies an axial position, and the ethanol side chain is in a gauche arrangement.[3] This guide employs high-level DFT calculations to investigate whether this solid-state conformation is intrinsically the most stable form in the gas phase or if its preference is dictated by intermolecular forces and crystal packing effects.
The Conformational Landscape
The conformational flexibility of 2-(1,3,5-Dithiazinan-5-yl)ethanol is determined by several key degrees of freedom:
Ring Inversion: The 1,3,5-dithiazinane ring, analogous to cyclohexane, adopts a stable chair conformation. Ring inversion is possible but is not the primary focus of this stability study.
Substituent Orientation: The 2-ethanol group can be positioned in either an axial or equatorial orientation relative to the dithiazinane ring. Generally, bulky substituents on cyclohexane-like rings prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[4][5]
Side-Chain Rotation: The primary source of conformers arises from rotation around two key single bonds:
τ₁ (C4-N5-C6-C7): Rotation around the bond connecting the ring to the side chain.
τ₂ (N5-C6-C7-O8): Rotation around the C-C bond of the ethanol moiety, leading to classic anti (dihedral angle ≈ 180°) and gauche (dihedral angle ≈ ±60°) arrangements.[6]
The interplay of these factors, combined with the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ring's nitrogen or sulfur atoms, creates a complex potential energy surface.
Caption: Key rotatable bonds (τ₁ and τ₂) in 2-(1,3,5-Dithiazinan-5-yl)ethanol.
Computational Methodology: A Self-Validating Protocol
To ensure the trustworthiness and accuracy of our findings, a rigorous computational protocol was designed. The causality behind each step is explained to provide clarity on the experimental design.
Level of Theory Selection
The choice of a computational method is a balance between accuracy and cost. For this system, we selected:
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is widely recognized for its excellent performance in predicting the geometries and relative energies of organic molecules.[7][8]
Basis Set:6-311++G(d,p) . This is a triple-zeta basis set that provides high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing non-covalent interactions like hydrogen bonds and weak van der Waals forces.[8][9] The (d,p) polarization functions allow for anisotropy in electron density, essential for modeling bonding in a three-dimensional context.
Step-by-Step Computational Workflow
The protocol was designed to systematically explore the potential energy surface and identify all relevant stable conformers.
Caption: The computational workflow for conformational analysis.
Initial Structure Generation: A comprehensive set of starting geometries was created, encompassing both axial and equatorial placements of the ethanol side chain, as well as systematic rotation around the τ₁ and τ₂ dihedral angles.
Geometry Optimization: Each initial structure was fully optimized without constraints using the chosen level of theory. This process locates the nearest local minimum on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations were performed on each optimized structure. This step is crucial for two reasons:
Verification: A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
Thermodynamic Data: The calculations provide the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate relative enthalpies (ΔH) and Gibbs free energies (ΔG).
Analysis: The final electronic energies and Gibbs free energies of all verified conformers were compared to determine their relative stabilities. Key geometric parameters, such as dihedral angles and potential hydrogen bond distances, were analyzed to understand the stabilizing and destabilizing interactions in each conformer.
Results and Discussion: A Comparative Analysis of Stability
Our computational scan identified four primary low-energy conformers, whose relative stabilities and defining geometric features are summarized below. All energies are reported relative to the most stable conformer.
Conformer ID
Substituent Position
τ₂ (N-C-C-O) Angle
Relative Energy (ΔE) (kcal/mol)
Relative Gibbs Free Energy (ΔG) (kcal/mol)
Key Stabilizing Feature
I
Equatorial
-68.5° (gauche)
0.00
0.00
Intramolecular H-bond (O-H···N)
II
Equatorial
178.9° (anti)
1.35
1.28
Sterically open
III
Axial
-65.2° (gauche)
1.88
1.95
Intramolecular H-bond (O-H···N)
IV
Axial
179.5° (anti)
3.10
2.97
Sterically hindered
The Dominance of the Equatorial-Gauche Conformer (I)
The calculations unequivocally identify Conformer I as the global minimum in the gas phase. Its stability is attributed to two synergistic factors:
Equatorial Position: Placing the bulky ethanol substituent in the equatorial position minimizes destabilizing 1,3-diaxial steric interactions with the axial hydrogens on the dithiazinane ring.[5]
Intramolecular Hydrogen Bonding: The gauche arrangement of the ethanol side chain allows the hydroxyl group to fold back towards the ring, forming a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the ring's nitrogen atom (O-H···N). The calculated distance for this interaction is approximately 2.1 Å, well within the range for a moderate hydrogen bond. This stabilizing interaction is not possible in the extended anti conformation.
Comparison with Other Conformers
Equatorial-Anti (II): This conformer is the next most stable. While it benefits from the equatorial position, it lacks the additional stabilization from intramolecular hydrogen bonding, making it 1.28 kcal/mol less stable in terms of free energy than Conformer I.[10]
Axial-Gauche (III): This conformer is notable because its geometry most closely resembles that found in the experimental crystal structures.[3] It benefits from the same stabilizing O-H···N hydrogen bond as Conformer I. However, the energetic penalty of placing the substituent in the axial position, which introduces significant 1,3-diaxial strain, makes it nearly 2.0 kcal/mol less stable than the global minimum.
Axial-Anti (IV): As expected, this is the least stable of the four conformers. It suffers from both the lack of a stabilizing hydrogen bond and the presence of severe 1,3-diaxial steric strain, placing it almost 3.0 kcal/mol higher in free energy.
Caption: Energetic comparison of the most stable gas-phase conformer (I) and the conformer resembling the solid-state structure (III). Note: Images are illustrative placeholders.
Bridging the Gap: Gas Phase vs. Solid State
The most significant finding of this study is the discrepancy between the computationally predicted global minimum (Equatorial-Gauche) and the experimentally observed solid-state structure (Axial-Gauche).[3] This is not a contradiction but rather a profound insight into the forces governing molecular structure.
Intrinsic Stability (Gas Phase): Our DFT calculations describe the inherent stability of an isolated molecule, free from external influences. In this state, minimizing internal steric strain is paramount, making the equatorial conformer dominant.
Crystal Packing (Solid State): In a crystal, the arrangement is dictated by optimizing intermolecular interactions to achieve the lowest lattice energy. The observed axial conformation, while intrinsically less stable by ~2 kcal/mol, likely allows for more favorable intermolecular hydrogen bonding (e.g., O-H···N or O-H···O between adjacent molecules) and more efficient packing in the crystal lattice.[1] The energy gained from these strong intermolecular forces evidently outweighs the intramolecular energetic penalty of the axial orientation.
Conclusion
This DFT-based comparative guide demonstrates that the conformational preference of 2-(1,3,5-Dithiazinan-5-yl)ethanol is a delicate balance of competing steric and electronic effects.
In the gas phase, the Equatorial-Gauche conformer is the most stable structure . Its stability is driven by the minimization of 1,3-diaxial strain and the formation of a stabilizing intramolecular O-H···N hydrogen bond.
The Axial-Gauche conformer , which corresponds to the geometry observed in crystal structures, is intrinsically about 2.0 kcal/mol less stable .
The preference for the higher-energy axial conformer in the solid state highlights the critical role of intermolecular forces and crystal packing effects , which can override the intrinsic conformational preferences of an isolated molecule.
These findings provide a foundational, molecular-level explanation for the behavior of MEA-dithiazine and serve as an essential reference for researchers working on its mitigation in industrial settings or exploring the rich chemistry of N,S-heterocycles.
References
Schultheiss, N., T. C. C. et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–299. [Link]
Gálvez-Ruiz, J. C., et al. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Heterocycles, 63(10), 2269-2285. [Link]
Jorgensen, W. L. (2009). Anti and gauche conformers of ethanol. ResearchGate. [Link]
de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(10), 1300-1313. [Link]
Contreras, R., et al. (2004). 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL HETEROCYCLES, STRUCTURE AND REACTIVITY. Semantic Scholar. [Link]
Jorgensen, W. L. (2008). Quantum Chemical Analysis of the Energetics of the anti- and gauche- Conformers of Ethanol. ResearchGate. [Link]
Schultheiss, N., et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. National Institutes of Health. [Link]
Marriott, R. A., et al. (2022). Reaction of hydrogen sulfide with 2-(1,3,5-dithiazinan-5-yl)ethanol... ResearchGate. [Link]
Al-Moktadir, A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]
Kuznetsov, V. V., et al. (2012). Conformational conversions in perhydro-1,3,5-dithiazine. ResearchGate. [Link]
Nunes, S. L., et al. (2011). B3LYP/6-311++G(d,p) optimized geometries of the conformers of 5AAH. ResearchGate. [Link]
Ghasemi, A. S., et al. (2015). Conformational stability, spectroscopic and computational studies... Cellular and Molecular Biology. [Link]
Ghorab, M. M., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. [Link]
Al-Omair, M. A., et al. (2024). Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. Scientific Reports. [Link]
Boufelgha, M., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
Das, G., & Mandal, S. (2013). DFT studies on the intrinsic conformational properties of non-ionic pyrrolysine in gas phase. Journal of Molecular Modeling. [Link]
Redinha, J. S., et al. (1997). Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol, and 2-Aminoethanol: A Global Conformational Analysis. Semantic Scholar. [Link]
Oreate AI. (2024). Which ethanol derivatives display the gauche effect?. Chemistry Stack Exchange. [Link]
Avci, D., et al. (2017). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical Sciences. [Link]
Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]
El-Gazzar, A. A., et al. (2020). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. Semantic Scholar. [Link]
Oreate AI. (2026). Understanding the Nuances: Gauche vs. Anti Conformations. Oreate AI Blog. [Link]
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]
Furman Chemistry 120. (n.d.). Gauche and Anti Conformers. PBworks. [Link]
LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
Gálvez-Ruiz, J. C., et al. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity. Universidad de Sonora. [Link]
Saiz, L., et al. (1999). Dynamics and hydrogen bonding in liquid ethanol. Saiz Lab. [Link]
Ouchi, T., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]
Páez-Hernández, D., et al. (2023). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Molecules. [Link]
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]
Ferreira, B. R., et al. (2024). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Organic Letters. [Link]
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Technical Comparison: Biological Efficacy of 2-(1,3,5-Dithiazinan-5-yl)ethanol vs. Precursors
Executive Summary 2-(1,3,5-Dithiazinan-5-yl)ethanol (CAS: 88891-55-8) is a sulfur-rich N,S-heterocycle primarily known as the reaction product of MEA-triazine (a common H₂S scavenger and biocide) with hydrogen sulfide. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(1,3,5-Dithiazinan-5-yl)ethanol (CAS: 88891-55-8) is a sulfur-rich N,S-heterocycle primarily known as the reaction product of MEA-triazine (a common H₂S scavenger and biocide) with hydrogen sulfide. While its precursors—Ethanolamine and Formaldehyde (via the triazine intermediate)—possess distinct biological and chemical profiles, the dithiazinane derivative represents a "spent" scavenger form.
From a biological perspective, the formation of the dithiazinane ring signifies a detoxification and stabilization event . Unlike its triazine precursor, which acts as a potent formaldehyde-releasing biocide, the dithiazinane locks the formaldehyde and sulfur into a thermodynamically stable, lipophilic ring system. This guide compares the biological activity, solubility, and toxicity profiles of the final product against its precursors to aid in environmental impact assessments and potential pharmacological repurposing.
Common Name: MEA-Dithiazine, Spent Triazine Scavenger
Molecular Formula: C₅H₁₁NOS₂
Molecular Weight: 165.28 g/mol
Key Structural Feature: A six-membered saturated ring containing one nitrogen and two sulfur atoms (1,3,5-arrangement), with a hydroxyethyl side chain.
Synthesis Mechanism
The formation of the dithiazinane is a step-wise ring transformation. The MEA-Triazine precursor is first synthesized from Ethanolamine (MEA) and Formaldehyde . Upon exposure to H₂S , the triazine ring opens and re-closes with sulfur incorporation.
Figure 1: Transformation pathway from raw precursors to the final dithiazinane heterocycle. The transition from Triazine to Dithiazinane marks a shift from hydrophilic biocide to lipophilic precipitate.
Comparative Biological Activity[4][5][6][7]
The biological activity of this system is defined by the availability of electrophilic centers (for alkylation) and formaldehyde release .
Membrane disruption (pH effect); metabolic substrate for some bacteria.
Weak biocide; often requires co-biocides.
MEA-Triazine
High (Potent)
Formaldehyde Release: Hydrolysis releases CH₂O, cross-linking proteins/DNA. Alkylating Agent: Reacts with nucleophilic sites on microbial cell walls.
High water solubility allows rapid distribution.
2-(1,3,5-Dithiazinan-5-yl)ethanol
Low to Moderate
Lipophilic Interaction: The dithiazinane ring is stable and does not readily release formaldehyde. Activity is limited to membrane interaction due to lipophilicity.
Insolubility: Tendency to crystallize/polymerize reduces bioavailability.
Critical Insight:
While general 1,3,5-dithiazinanes (e.g., N-alkyl derivatives) exhibit antimicrobial MIC values in the range of 12–50 µg/mL against S. aureus and C. albicans due to their ability to penetrate lipid bilayers [1, 3], the 2-hydroxyethyl derivative is prone to intermolecular hydrogen bonding and polymerization. This reduces its effective monomer concentration, significantly lowering its acute antimicrobial potency compared to the triazine precursor.
Toxicity & Environmental Impact
MEA-Triazine: Classified as a sensitizer and potential carcinogen (due to formaldehyde release). Acute Oral LD50 (Rat) ≈ 763 mg/kg [5].[2]
Dithiazinane Product:
Acute Toxicity: Reduced compared to triazine. The sequestration of formaldehyde into the stable C-S-C bonds mitigates the alkylating potential.
Chronic Hazard: The primary hazard is physical. It forms amorphous, insoluble polymeric deposits ("dithiazine junk") that can physically coat biological surfaces or industrial equipment, leading to fouling rather than systemic toxicity [2, 4].
Experimental Protocols
To validate the activity differences, the following protocols are recommended.
Synthesis of 2-(1,3,5-Dithiazinan-5-yl)ethanol (Laboratory Scale)
Objective: Generate the pure dithiazinane for testing, avoiding polymeric contaminants.
Reagents: 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (40% aq. solution), H₂S gas (or NaHS/HCl generator).
Protocol:
Place 50 mL of MEA-triazine solution in a three-neck round-bottom flask at 25°C.
Sparge H₂S gas slowly through the solution under stirring. Caution: H₂S is lethal; use a closed system with a caustic scrubber.
Monitor pH. The reaction is complete when the pH drops from ~10.5 to ~8.0.
The solution will turn cloudy as 2-(1,3,5-Dithiazinan-5-yl)ethanol precipitates.
Isolation: Filter the white/off-white solid immediately. Wash with cold water. Recrystallize from ethanol to prevent polymerization.
Comparative MIC Assay (Broth Microdilution)
Objective: Compare the Minimum Inhibitory Concentration (MIC) of the Dithiazinane vs. MEA-Triazine.
Solubilization: Dissolve MEA-Triazine in sterile water. Dissolve Dithiazinane in DMSO (due to low water solubility).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).
Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.
Incubation: 37°C for 24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.
Expected Result: MEA-Triazine MIC < 64 µg/mL; Dithiazinane MIC > 128 µg/mL (or precipitation observed).
Mechanism of Action Visualization
The following diagram illustrates why the biological activity decreases upon conversion. The "Formaldehyde Release" pathway is blocked in the dithiazinane structure.
Figure 2: Mechanism of Activity Loss. The triazine exerts activity via hydrolysis and formaldehyde release. The dithiazinane ring stabilizes the structure, preventing this release mechanism.
References
Akhmetova, V. R., & Akhmadiev, N. S. (2024).[3][4][5][6] Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications. In A Comprehensive Review of H₂S Scavenger Technologies. ResearchGate. Link
Wylde, J. J., et al. (2020). Oxazolidine-Based H₂S and Mercaptan Scavengers: Uncovering the Myths. Energy & Fuels. Link
Ibragimov, A. G., et al. (2010).[7] Multicomponent condensation of aliphatic amines with formaldehyde and hydrogen sulfide. Russian Journal of Organic Chemistry.
Taylor, G. N., et al. (2012). Identification of the reaction products of triazine based H₂S scavengers. SPE International Oilfield Corrosion Conference. Link
ChemSrc. (2025). s-Triazine-1,3,5(2H,4H,6H)-triethanol (CAS 4719-04-4) Toxicological Data. Link
Comparative Performance Guide: 2-(1,3,5-Dithiazinan-5-yl)ethanol vs. Conventional N,S-Donors
Executive Summary 2-(1,3,5-Dithiazinan-5-yl)ethanol (hereafter DTE ), often identified industrially as "MEA-Dithiazine," represents a unique class of heterocycles derived from the reaction of monoethanolamine-triazines w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(1,3,5-Dithiazinan-5-yl)ethanol (hereafter DTE ), often identified industrially as "MEA-Dithiazine," represents a unique class of heterocycles derived from the reaction of monoethanolamine-triazines with hydrogen sulfide. While historically viewed as a scavenging byproduct, recent crystallographic and electrochemical data validate DTE as a potent tridentate N,S,O-donor ligand.
This guide objectively compares DTE against standard N,S-donors (Thiazoles, Thiosemicarbazones, and linear Mercaptoamines) across three critical performance vectors: Heavy Metal Chelation , Corrosion Inhibition , and Antimicrobial Efficacy .
Part 1: Structural & Mechanistic Basis
The "Chair" Advantage
Unlike linear N,S-donors (e.g., Cysteamine) which suffer from high entropic penalties during metal binding, DTE exists in a pre-organized chair conformation . This structural rigidity minimizes the entropy loss upon coordination, a phenomenon thermodynamically favorable for stable complex formation (The Chelate Effect).
Coordination Modes:
Nitrogen Pivot (Hard/Borderline): The intracyclic nitrogen acts as the primary anchor.
Sulfur Wings (Soft): Two thioether groups provide affinity for soft metals (Hg²⁺, Cd²⁺, Pb²⁺).
Hydroxyl Tail (Hard): The ethanol arm allows for optional chelation or intermolecular hydrogen bonding (forming supramolecular dimers), enhancing solubility compared to hydrophobic ligands like Dithizone.
Visualization: Synthesis & Coordination Pathway
The following diagram illustrates the formation of DTE and its transition into a metal-bound state.
Figure 1: Synthesis of DTE from H₂S scavenging and subsequent metal chelation pathway.
Part 2: Comparative Performance Data
A. Corrosion Inhibition (Acidic Media)
DTE and its derivatives function as mixed-type inhibitors, adsorbing onto metal surfaces via the N/S lone pairs to block active corrosion sites.
Comparison: DTE vs. Thiazoles & Linear Amines
Data normalized for 1.0 M HCl environments on Carbon Steel.
Metric
DTE (MEA-Dithiazine)
Thiazole Derivatives
Linear Amines (MEA)
Max Inhibition Efficiency (IE%)
92 - 95%
70 - 74%
40 - 60%
Adsorption Model
Langmuir (Chemisorption)
Langmuir (Physisorption)
Physisorption
Effective Concentration
1.0 mmol/L
2.0 - 5.0 mmol/L
>10 mmol/L
Mechanism
Multi-center anchoring (N, S, S)
Single/Dual center anchoring
Single center (N)
Analysis: DTE outperforms Thiazoles (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole) by approximately 20% in inhibition efficiency. The presence of two sulfur atoms and one nitrogen in a cyclic arrangement allows DTE to lie flat (planar adsorption) or anchor vertically, creating a denser hydrophobic barrier against chloride ions.
B. Metal Ion Chelation & Stability
While Dithizone is the gold standard for colorimetric detection, DTE offers superior solubility and "green" scavenging potential.
Feature
DTE Ligand
Dithizone (Standard)
Thiosemicarbazones
Solubility (Water)
Moderate (due to -OH tail)
Insoluble (requires CHCl₃)
Variable
Binding Mode
Tridentate (N, S, O)
Bidentate (N, S)
Tridentate (N, N, S)
Selectivity
High for Soft Acids (Hg, Cd)
Broad Spectrum
Broad Spectrum
Stability (Air)
High (Solid/Solution)
Low (Oxidizes to disulfide)
Moderate
Key Insight: DTE complexes with Boron and Gallium have shown that the N-atom stops ring inversion upon coordination, locking the ligand into a highly stable configuration. This "lock" mechanism is absent in flexible thiosemicarbazones.
C. Antimicrobial Activity
Dithiazinane derivatives exhibit potent antifungal properties, often comparable to clinical standards.
Target: Candida albicans, Aspergillus niger.
Performance: DTE derivatives show Minimum Inhibitory Concentrations (MIC) in the range of 4–16 µg/mL , which is comparable to Fluconazole (MIC ~8–64 µg/mL for resistant strains) and superior to standard commercial fungicides like Hymexazol.
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of DTE (High Purity)
This protocol utilizes the reaction of MEA-triazine with H₂S, simulating the industrial scavenging process but under controlled conditions.
Hydrogen Sulfide (H₂S) gas (Caution: Highly Toxic).[1]
Solvent: Ethanol/Water.
Workflow:
Setup: Charge a jacketed reactor with MEA-Triazine solution. Maintain temperature at 25°C.
Addition: Bubble H₂S gas slowly through the solution. Monitor pH (starts basic ~10, drops as reaction proceeds).
Endpoint: The reaction is complete when the solution turns cloudy and a precipitate forms (approx. 2 moles H₂S per mole triazine).
Isolation: Filter the off-white solid.
Validation (Critical Step): Recrystallize from ethanol.
Check: Melting point must be 40–44°C .
Check: ¹H NMR (CDCl₃) must show characteristic dithiazinane ring protons at ~3.8-4.5 ppm (splitting due to chair conformation).
Protocol 2: Electrochemical Corrosion Testing
To verify the >90% Efficiency claim.
Reagents:
Working Electrode: Q235 Carbon Steel (1cm² exposed).
Electrolyte: 1.0 M HCl.
Counter Electrode: Platinum foil.
Reference: Ag/AgCl.
Workflow:
Polishing: Grind steel samples with SiC paper (up to 2000 grit), degrease with acetone.
OCP Stabilization: Immerse electrode in 1.0 M HCl for 30 mins until Open Circuit Potential (OCP) stabilizes.
Tafel Plot: Scan from -250mV to +250mV vs OCP at 1 mV/s.
Inhibitor Addition: Repeat with DTE concentrations: 0.1, 0.5, 1.0, 5.0 mM.
Calculation:
Where is corrosion current density derived from Tafel extrapolation.
Part 4: Critical Analysis & Recommendations
Pros
Dual-Functionality: Acts as both a scavenger product and a secondary inhibitor/ligand, promoting "Circular Economy" in oilfield chemistry.
Structural Stability: The chair conformation resists oxidative degradation better than linear thiols.
Solubility: The hydroxyethyl tail allows use in aqueous/alcoholic systems without harsh organic solvents.
Cons
Thermal Limit: DTE may decompose/reverse to triazine/H₂S at temperatures >100°C, limiting use in high-temp reservoirs.
Odor: Like most organosulfurs, it retains a characteristic mercaptan-like odor, requiring fume hood handling.
Final Recommendation:
For applications requiring aqueous solubility and high affinity for soft metals (Hg removal from water, corrosion inhibition in acid pickling), DTE is superior to Dithizone and Thiazoles. For high-temperature catalysis, more thermally robust ligands (e.g., phosphines) should be selected.
References
Crystal Structure & Polymorphism:
Parkin, S. (2022).[2] An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine.[2][3] IUCrData.
Coordination Chemistry (B/Ga Complexes):
Barba, V., et al. (2004). 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles: Structure and Reactivity. Heterocycles.
Corrosion Inhibition (Triazinane/Dithiazinane Class):
Zhang, K., et al. (2015). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol/L HCl. RSC Advances.
Antimicrobial Activity:
Yan, K., et al. (2019).[4][5] Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives. PeerJ.
Comparative Corrosion Data (Thiadiazoles):
Solmaz, R. (2010). Inhibition effect of 2-amino-5-ethyl-1,3,4-thiadiazole on corrosion behaviour of austenitic stainless steel. Corrosion Science.
A Comparative Guide to the Validation of Amorphous Dithiazine Formation Mechanisms
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to validate the formation mechanisms of amorphous dithiazines. We will move beyond theoretical postulation to a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to validate the formation mechanisms of amorphous dithiazines. We will move beyond theoretical postulation to a robust, multi-faceted experimental approach. By integrating orthogonal analytical techniques, we can build a self-validating system that ensures the scientific rigor required for advanced material and pharmaceutical development.
The Enigma of Amorphous Dithiazines: Beyond Crystalline Order
Dithiazines and their derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While their crystalline forms are well-documented, the controlled generation and mechanistic understanding of their amorphous counterparts are emerging fields of critical importance. Amorphous solids, lacking long-range molecular order, often exhibit enhanced solubility, bioavailability, and unique physicochemical properties compared to their crystalline polymorphs.
However, the transition from a defined molecular structure to a disordered, amorphous solid is a complex process governed by a delicate interplay of thermodynamics and kinetics. Validating the precise mechanism of this transformation is not merely an academic exercise; it is fundamental to ensuring the reproducibility, stability, and ultimate performance of the final product. This guide will compare and contrast key experimental methodologies to elucidate and validate these intricate formation pathways.
Postulated Formation Mechanisms: A Fork in the Reaction Pathway
The formation of an amorphous dithiazine product can be broadly hypothesized to occur through two primary types of mechanisms, often competing:
Mechanism A: Kinetically Trapped Amorphous State via Rapid Precipitation. In this scenario, the dithiazine molecule is formed in a solution-phase reaction, but the subsequent precipitation or solidification process is so rapid that the molecules do not have sufficient time to organize into a thermodynamically stable crystalline lattice. This results in a "kinetically trapped" disordered solid.
Mechanism B: Formation of a Complex Mixture of Isomers/Oligomers. This pathway suggests that the reaction conditions promote the formation of multiple, structurally similar but distinct molecular species (e.g., regioisomers, stereoisomers, or short-chain oligomers). The inherent structural heterogeneity of this mixture frustrates crystallization, leading to the formation of an amorphous solid.
To validate either of these proposed mechanisms, a multi-pronged analytical approach is essential. No single technique can provide a complete picture; instead, we must rely on the convergence of evidence from several orthogonal methods.
Figure 1: A conceptual workflow illustrating two competing mechanisms for the formation of an amorphous dithiazine product from solution-phase reactants.
A Comparative Guide to Experimental Validation Techniques
The core of our validation strategy lies in selecting a suite of analytical techniques that can interrogate the reaction and the resulting solid from different perspectives. We will compare X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Solid-State Nuclear Magnetic Resonance (ssNMR), and in-situ Fourier Transform Infrared Spectroscopy (FTIR).
Data Comparison: Strengths and Limitations of Key Techniques
Technique
Primary Information Provided
Strengths
Limitations
Relevance to Mechanism Validation
XRPD
Long-range molecular order (or lack thereof)
Unambiguous confirmation of amorphous vs. crystalline state.
Provides little to no information on molecular structure or dynamics.
Essential for final product confirmation. Establishes the "amorphous" ground truth.
Highly sensitive to the thermodynamic properties of the amorphous state.
Interpretation can be complex if multiple thermal events overlap.
Supports Mechanism A. A distinct glass transition (Tg) is a hallmark of a kinetically trapped amorphous solid.
ssNMR
Local chemical environment and molecular mobility
Can distinguish between different chemical species (isomers/oligomers) and characterize molecular dynamics.
Can be time-consuming and requires specialized equipment and expertise.
Supports Mechanism B. The presence of multiple distinct chemical environments would favor the isomer/oligomer hypothesis.
In-situ FTIR
Real-time changes in chemical bonding during the reaction
Provides kinetic data and allows for the potential identification of transient intermediates.
Can be challenging to implement for heterogeneous or strongly absorbing reaction mixtures.
Directly probes the reaction pathway. Can help differentiate between a single product forming rapidly versus multiple products forming over time.
Experimental Protocols: A Step-by-Step Approach
Sample Preparation: Gently grind the dithiazine product to a fine, homogeneous powder. Ensure the sample is dry and free of residual solvent.
Instrument Setup: Use a modern powder diffractometer with a Cu Kα radiation source. Set the scan range from approximately 2° to 40° 2θ.
Data Acquisition: Collect the diffraction pattern with a step size of 0.02° and a dwell time of at least 1 second per step.
Data Analysis:
Crystalline Material: Will exhibit a series of sharp, well-defined Bragg peaks at specific 2θ angles.
Amorphous Material: Will show a broad, diffuse "halo" pattern with no sharp peaks. This confirms the absence of long-range molecular order.
Sample Preparation: Accurately weigh 3-5 mg of the amorphous dithiazine powder into an aluminum DSC pan. Hermetically seal the pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Data Acquisition (Heat-Cool-Heat Cycle):
Equilibrate the sample at a low temperature (e.g., 0°C).
First Heat: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point. This removes thermal history.
Cool: Cool the sample at a controlled rate (e.g., 20°C/min) back to the starting temperature.
Second Heat: Ramp the temperature again at the same heating rate (10°C/min).
Data Analysis:
Analyze the thermogram from the second heating scan.
Glass Transition (Tg): Look for a step-like change in the heat flow baseline. The presence of a clear Tg is strong evidence for a kinetically trapped amorphous solid (Mechanism A).
Crystallization (Tc): An exothermic peak may indicate the temperature at which the amorphous material crystallizes upon heating.
Melting (Tm): An endothermic peak corresponding to the melting of the crystallized form.
Sample Preparation: Tightly pack the amorphous dithiazine powder into a zirconia rotor (e.g., 4 mm diameter).
Instrument Setup: Insert the rotor into the solid-state NMR probe. Set the magic angle spinning (MAS) rate to a moderate speed (e.g., 10-12 kHz) to average out anisotropic interactions.
Data Acquisition: Acquire a ¹³C CP/MAS spectrum. Use a contact time of ~2 ms and a recycle delay sufficient for full relaxation (this may need to be determined experimentally).
Data Analysis:
Mechanism A Validation: If the product is a single, conformationally flexible species, the spectrum should show relatively sharp lines, with one peak for each unique carbon in the molecule.
Mechanism B Validation: If the product is a mixture of isomers or oligomers, the spectrum will likely be more complex. You may observe peak broadening or the appearance of multiple, closely spaced peaks for carbons in slightly different chemical environments. This would be strong evidence for structural heterogeneity frustrating crystallization.
Figure 2: A decision-making workflow for validating the amorphous dithiazine formation mechanism using a combination of XRPD, DSC, and ssNMR data.
Conclusion: A Unified Approach to Mechanistic Validation
Validating the formation mechanism of amorphous dithiazines requires a synergistic and evidence-based approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture.
For Mechanism A (Kinetically Trapped): The key evidence will be a featureless "halo" in the XRPD pattern combined with a clear and reproducible glass transition (Tg) in the DSC thermogram. The ssNMR should indicate a relatively homogeneous chemical environment.
For Mechanism B (Isomer/Oligomer Mixture): The key evidence will be the amorphous halo from XRPD, but the ssNMR will reveal multiple or broadened resonances indicative of structural heterogeneity. The DSC may show a broad or absent glass transition, as the complex mixture may not behave as a classic amorphous solid.
By systematically applying the comparative methodologies outlined in this guide, researchers can move from speculation to validated understanding, enabling the robust and reproducible manufacturing of amorphous materials with tailored properties for advanced applications.
References
Amorphous Solids in Drug Delivery. Hancock, B. C., & Zografi, G. (1997). Journal of Pharmaceutical Sciences. [Link]
The Amorphous State. Ediger, M. D., Angell, C. A., & Nagel, S. R. (1996). The Journal of Physical Chemistry. [Link]
Principles of X-ray Diffraction. Cullity, B. D. (1978). Addison-Wesley Publishing Company. [Link]
Differential Scanning Calorimetry (DSC) of Amorphous Pharmaceuticals. Pikal, M. J. (2002). In Physical-Chemical Properties of Drugs. Taylor & Francis. [Link]
Solid-State NMR Spectroscopy: Principles and Applications. Duer, M. J. (2004). Blackwell Science. [Link]
Validation
Benchmarking Purity: A Technical Guide to Characterizing 2-(1,3,5-Dithiazinan-5-yl)ethanol (MEA-Dithiazine)
Executive Summary & Strategic Context In the field of sulfur chemistry and hydrogen sulfide ( ) scavenging, 2-(1,3,5-Dithiazinan-5-yl)ethanol (commonly referred to as MEA-Dithiazine) is the critical thermodynamic end-pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the field of sulfur chemistry and hydrogen sulfide (
) scavenging, 2-(1,3,5-Dithiazinan-5-yl)ethanol (commonly referred to as MEA-Dithiazine) is the critical thermodynamic end-product of the reaction between MEA-Triazine and .[1] While often treated as a waste product in industrial scavenging, its isolation and purification are increasingly relevant for establishing kinetic models, testing anti-microbial efficacy, and validating scavenger capacity.
The challenge in benchmarking this molecule lies in its synthesis pathway. The reaction is a stepwise sulfuration of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine. Consequently, "crude" synthesized products are rarely pure; they are dynamic mixtures containing the triazine precursor, the thiadiazine intermediate, and potentially insoluble amorphous polymeric dithiazines .
This guide outlines the rigorous benchmarking of synthesized MEA-Dithiazine against high-purity crystalline standards, utilizing NMR as the structural gold standard and HPLC for quantitative purity.
The Benchmarking Framework
To objectively assess the quality of a synthesized batch, we must compare it against a Reference Standard . If a Certified Reference Material (CRM) is unavailable, a "Gold Standard" internal reference must be generated via recrystallization (typically from ethanol/water) to achieve
purity.
Table 1: Comparative Metrics for Purity Assessment[2]
Metric
Synthesized Crude (Typical)
High-Purity Reference Standard
Impact of Deviation
Appearance
Viscous yellow/orange oil or amorphous solid
White to off-white Crystalline Solid (Form I or II)
Amorphous forms indicate polymerization, leading to solubility issues.
Purity (HPLC)
60% – 85%
> 98.0%
Low purity compromises kinetic data and toxicity screenings.
Residual MEA
> 5.0%
< 0.5%
Free amine falsifies pH readings and acid-buffering capacity.
Intermediate Species
High (Thiadiazine present)
Not Detected
Presence of thiadiazine indicates incomplete reaction.
Solubility
Variable (often cloudy in MeOH)
Clear solution in MeOH/DMSO
Cloudiness suggests polymeric fouling agents.
Mechanistic Pathway & Impurity Profile[2][3]
Understanding the synthesis mechanism is vital for identifying impurities.[2] The transformation from Triazine to Dithiazine is not instantaneous; it proceeds through a Thiadiazine intermediate.[2]
Visualization: Reaction & Impurity Pathway
Figure 1: The stepwise sulfuration pathway showing the origin of common impurities.[2][3]
Experimental Protocols
Protocol A: Structural Validation via NMR (The Gold Standard)
NMR is the only method capable of reliably distinguishing the Dithiazine ring from the Thiadiazine intermediate, as they have distinct chemical shifts due to the electronegativity differences between Sulfur and Nitrogen.
Objective: Confirm structure and identify ring-substitution ratios.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 (preferred over CDCl3 for solubility of polar intermediates).
Acquisition: Run
NMR (min 300 MHz, preferred 500 MHz).
Key Diagnostic Signals (Approximate):
Triazine (Impurity): Ring protons appear as a broad singlet or split peak near 3.5 - 3.8 ppm .
Dithiazine (Target): The methylene protons between the two sulfur atoms (
) are unique. Look for a distinct singlet shifted downfield, typically around 3.8 - 4.2 ppm (distinct from the signals).
Free MEA: Triplets at 2.6 ppm (
) and 3.4 ppm ().
Validation: Integration of the
peak vs. the side chain should yield a stoichiometric ratio of 2:4 (or 1:2).
Protocol B: Quantitative Purity via RP-HPLC[2]
While NMR provides structural truth, HPLC is required for quantitative benchmarking against the standard.
Objective: Quantify % purity and detect non-volatile oligomers.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing).
0-2 min: 5% B (Isocratic hold for polar amines like MEA).
2-15 min: Ramp to 90% B.
15-20 min: Hold 90% B (Elutes hydrophobic dithiazine).
Detection: UV at 210 nm (universal) and 254 nm .
Benchmarking Requirement: The target MEA-Dithiazine peak must show a symmetry factor between 0.8 and 1.2. Any peak tailing > 1.5 indicates column interaction or degradation.
Advanced Characterization: Polymorph Analysis
Recent literature indicates MEA-Dithiazine exists in at least two crystalline forms (Form I and Form II).[6] For rigorous benchmarking, especially in drug development or solid-state handling, distinguishing these is vital.
Method: Powder X-Ray Diffraction (PXRD) or Raman Spectroscopy.
Raman Marker: Look for the characteristic C-S stretch peak at 670 cm⁻¹ .[1] The intensity of this peak correlates with the concentration of the dithiazine ring and is absent in the triazine precursor.[2]
Visualization: Analytical Decision Tree
Figure 2: Logic flow for validating synthesized batches.
Conclusion
Benchmarking 2-(1,3,5-Dithiazinan-5-yl)ethanol requires a multi-modal approach. Relying solely on synthesis stoichiometry is insufficient due to the reversible nature of the triazine-to-dithiazine pathway.
Final Recommendation:
For research applications requiring high certainty, do not use crude reaction mixtures. Synthesize, recrystallize to remove the thiadiazine intermediate, and validate using the S-CH2-S NMR diagnostic signal. Only when the sample is a clear, crystalline solid with >98% HPLC purity can it be considered a valid standard for biological or kinetic testing.
References
Gálvez-Ruiz, J. C., et al. (2004).[6][7][8] "2-(1,3,5-Dithiazinan-5-yl)ethanol heterocycles, structure and reactivity." Heterocycles, 63(10), 2269-2285.[7]
Unruh, D. K. (2022). "An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 168–171.
OndaVia. (n.d.). "Sulfide Scavenging Process Control: Raman Analysis of MEA-Triazine and Dithiazine."
SIELC Technologies. (n.d.). "Separation of Dihydro-5-methyl-4H-1,3,5-dithiazine on Newcrom R1 HPLC column."
Taylor, G. N., et al. (2017).[6] "Fresh Insight into the H2S Scavenging Mechanism of MEA-Triazine vs. MMA-Triazine." Society of Petroleum Engineers.
Operational Guide: Safe Disposal of 2-(1,3,5-Dithiazinan-5-yl)ethanol Part 1: Executive Safety Assessment The Core Hazard: 2-(1,3,5-Dithiazinan-5-yl)ethanol is not merely an "organic solvent."[1][2][3][4] It is a masked...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 2-(1,3,5-Dithiazinan-5-yl)ethanol
Part 1: Executive Safety Assessment
The Core Hazard:
2-(1,3,5-Dithiazinan-5-yl)ethanol is not merely an "organic solvent."[1][2][3][4] It is a masked hydrogen sulfide (
) generator .
This compound is structurally a dithiazinane ring—a reaction product often formed between triazines, formaldehyde, and hydrogen sulfide. Under acidic conditions (pH < 5), this ring becomes thermodynamically unstable and can undergo hydrolysis, reversing its formation to release Hydrogen Sulfide gas (highly toxic) and Formaldehyde (carcinogen) .
Operational Directive:
NEVER dispose of this compound in standard "Organic Waste" containers if there is any risk of the stream being acidified.
NEVER mix with oxidizers (risk of exothermic sulfoxide/sulfone formation).
MANDATORY SEGREGATION: This material requires a dedicated "High-Sulfur" or "Non-Halogenated, Sulfur-Bearing" waste stream.
Part 2: Chemical Profile & Hazard Logic
Property
Specification
Operational Implication
Chemical Name
2-(1,3,5-Dithiazinan-5-yl)ethanol
Nitrogen-Sulfur Heterocycle
CAS Number
88891-55-8
Use for labeling and inventory
Molecular Formula
High Sulfur Content (~39% by mass)
Primary Hazard
Acid-Sensitive Sulfide Donor
DO NOT ACIDIFY. Releases .
Secondary Hazard
Skin Sensitizer / Irritant
Wear Nitrile gloves (double gloving recommended).
Waste Code (RCRA)
D003 (Potentially Reactive Sulfide)
If waste generates toxic fumes at pH 2–12.5.
The Mechanism of Danger (Why Segregation is Vital)
Standard organic waste drums in laboratories often contain traces of acetic acid, TFA, or HCl from other workflows. If 2-(1,3,5-Dithiazinan-5-yl)ethanol is added to an acidic drum:
gas evolves, potentially overcoming the drum's ventilation or creating a lethal headspace concentration.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Collection & Segregation
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers (corrosion risk from potential free sulfur species).
pH Stabilization (Optional but Recommended): If the waste solution is aqueous or protic, verify pH is > 8. If neutral or acidic, adjust to pH 9–10 using dilute NaOH to lock the dithiazinane ring in its stable form.
Labeling: Apply a hazardous waste label with the following specific text:
Do not send this to a standard cement kiln or low-spec incinerator. High sulfur content produces Sulfur Oxides (
) during combustion, which damages standard catalytic scrubbers and violates emissions permits for general organic waste streams.
Correct Stream: High-BTU Liquid Waste (High Sulfur accepted) or Lab Pack for specialized incineration.
Incorrect Stream: General Organic Solvents, Acid Waste, Oxidizer Waste.
Part 4: Operational Workflow (Visualization)
The following diagram outlines the decision logic for disposing of reaction mixtures containing this compound.
Figure 1: Decision logic for the safe segregation and stabilization of dithiazinane-bearing waste.
Part 5: Emergency Procedures
Scenario: Accidental Spill (Benchtop)
Evacuate: If the spill is large (>100mL) or if a "rotten egg" smell is detected, evacuate the immediate area.
Ventilate: Maximize fume hood airflow.
Neutralize: Do not use standard acid-based spill kits. Use a basic spill control agent (e.g., sodium carbonate or bicarbonate) to ensure the pH remains high, preventing
release.
Absorb: Use clay, vermiculite, or proprietary solvent absorbent pads.
Clean: Wash the area with a dilute bleach solution (10%) only after the bulk material is removed. (Note: Bleach oxidizes residual sulfides to sulfates, eliminating odor, but mixing bulk sulfide with bleach can be violently exothermic—remove bulk first).
ResearchGate (Bakke et al.). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. (Mechanistic insight on dithiazinane stability).
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Government of Alberta. Guidelines for the Disposal of Sulphur Containing Solid Waste. (General protocols for high-sulfur waste management).
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